2-Hydroxy-3,4,5,6-tetramethoxychalcone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(E)-3-(2-hydroxy-3,4,5,6-tetramethoxyphenyl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c1-22-16-13(10-11-14(20)12-8-6-5-7-9-12)15(21)17(23-2)19(25-4)18(16)24-3/h5-11,21H,1-4H3/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHFCYYMOLJMDZ-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1C=CC(=O)C2=CC=CC=C2)O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C(=C1/C=C/C(=O)C2=CC=CC=C2)O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Hydroxy-3,4,5,6-tetramethoxychalcone
This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and potential biological activities of 2-Hydroxy-3,4,5,6-tetramethoxychalcone. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Physicochemical Properties
This compound is a natural product that can be isolated from the herbs of Fissistigma bracteolatum[1]. It belongs to the chalcone class of flavonoids, which are known for their diverse biological activities. The physicochemical properties of this specific isomer are summarized in the table below. It is important to note that while some experimental data is available, many properties are predicted and should be confirmed through empirical testing.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₀O₆ | --- |
| Molecular Weight | 344.36 g/mol | --- |
| CAS Number | 219298-74-5 | --- |
| Appearance | Solid (Predicted) | --- |
| Melting Point | Not available | --- |
| Boiling Point | 532.7±50.0 °C at 760 mmHg (Predicted) | |
| Density | 1.2±0.1 g/cm³ (Predicted) | |
| pKa | Not available | --- |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |
| XLogP3 | 3.4 (Predicted) |
Experimental Protocols
Synthesis
The synthesis of this compound can be achieved via the Claisen-Schmidt condensation reaction. This general method for chalcone synthesis involves the base-catalyzed reaction of an appropriate acetophenone with a benzaldehyde. For the synthesis of this specific chalcone, the key precursors would be 1-(2-hydroxy-3,4,5,6-tetramethoxyphenyl)ethanone and benzaldehyde.
Synthesis of the Precursor 1-(2-hydroxy-3,4,5,6-tetramethoxyphenyl)ethanone:
This precursor can be synthesized by the partial demethylation of 2,3,4,5,6-pentamethoxyacetophenone. The reaction can be carried out using boron trichloride in dichloromethane at low temperatures (-78 to -15 °C) to achieve regioselective demethylation at the 2-position[2].
Claisen-Schmidt Condensation Protocol:
-
Reactant Preparation: Dissolve equimolar quantities of 1-(2-hydroxy-3,4,5,6-tetramethoxyphenyl)ethanone and benzaldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Reaction Initiation: Cool the mixture in an ice bath. Slowly add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, to the stirred mixture.
-
Reaction Progression: Allow the reaction to stir at room temperature or with gentle heating for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: Once the reaction is complete, pour the mixture into cold water and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.
-
Purification: Collect the crude product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Characterization
The synthesized this compound can be characterized using various spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the compound. The ¹H NMR spectrum of chalcones typically shows characteristic doublets for the α- and β-protons of the enone system with a coupling constant of around 15-16 Hz, indicating a trans configuration. The signals for the aromatic protons and methoxy groups will also be present in their respective regions.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the hydroxyl group (around 3400 cm⁻¹), the conjugated carbonyl group (around 1640 cm⁻¹), and the aromatic C=C bonds (around 1600-1450 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.
Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are limited, the broader class of tetramethoxychalcones has been investigated for various pharmacological effects, including anti-inflammatory and anticancer activities.
Anti-inflammatory Activity
Several tetramethoxychalcone derivatives have been shown to possess anti-inflammatory properties. For instance, 2',4-dihydroxy-3',4',6'-trimethoxychalcone has been found to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-activated macrophages. This inhibition is mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways[1].
The proposed mechanism involves the inhibition of IκB kinase (IKK) activation, which prevents the degradation of IκBα and the subsequent translocation of the p65 subunit of NF-κB to the nucleus. Additionally, the phosphorylation of p38 MAPK is repressed.
Anticancer Activity
Chalcones are well-documented as potential anticancer agents. Studies on 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues have demonstrated their ability to inhibit Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in cancer cell proliferation, survival, and inflammation[3][4]. The inhibition of NF-κB signaling can lead to the suppression of tumor growth.
Another potential mechanism for the anticancer activity of chalcones is the induction of apoptosis through the generation of reactive oxygen species (ROS). The accumulation of ROS can lead to cellular stress and trigger programmed cell death.
Experimental Workflow
The general workflow for the synthesis and evaluation of this compound is depicted below. This workflow starts from the synthesis and purification of the compound, followed by its characterization and subsequent biological evaluation.
Disclaimer: This document is intended for informational purposes for a research audience. The biological activities and signaling pathways described are based on studies of related compounds and represent potential areas of investigation for this compound. Further experimental validation is required to confirm these properties for this specific molecule.
References
- 1. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-(2-hydroxy-3,4,5,6-tetramethoxyphenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 3. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide to 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone: Spectroscopic Data and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone. The information presented is intended to support research and development activities in medicinal chemistry and related fields where chalcones are of significant interest.
Spectroscopic Data
The structural elucidation of 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone is supported by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data from these analyses are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone, both ¹H and ¹³C NMR data are crucial for confirming its structure.
¹H NMR (Proton NMR) Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-α (vinylic) | 7.15 - 8.23 | Doublet | 15 - 16 |
| H-β (vinylic) | 7.45 - 8.07 | Doublet | 15 - 16 |
| Aromatic Protons (Ring B) | 6.80 - 7.80 | Multiplet | - |
| Aromatic Protons (Ring A) | 6.10 - 6.50 | Multiplet | - |
| Methoxy Protons (-OCH₃) | 3.70 - 4.10 | Singlet | - |
| Hydroxyl Proton (-OH) | 10.41 - 13.23 | Singlet | - |
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The table below outlines the expected chemical shifts for the carbon atoms in 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (carbonyl) | 186.6 - 196.8 |
| C-α (vinylic) | 116.1 - 128.1 |
| C-β (vinylic) | 136.9 - 145.4 |
| Aromatic Carbons | 90.0 - 165.0 |
| Methoxy Carbons (-OCH₃) | 55.0 - 65.0 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone are detailed in the following table.
| Vibrational Mode | Frequency (cm⁻¹) |
| O-H stretch (intramolecular H-bond) | 3200 - 3500 (broad) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (vinylic) | 3010 - 3095 |
| C=O stretch (α,β-unsaturated ketone) | 1635 - 1685 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-O stretch (aryl ether) | 1200 - 1275 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
GC-MS Data
Gas Chromatography-Mass Spectrometry (GC-MS) of 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone reveals a molecular ion peak corresponding to its molecular weight.
| Ion | m/z |
| [M]⁺ | 344 |
MS-MS (Tandem Mass Spectrometry) Data
Tandem mass spectrometry provides further structural information through fragmentation analysis.
| Precursor Ion (m/z) | Major Fragment Ions (m/z) |
| [M+H]⁺ (345.1333) | 327.2, 191.1, 181.3 |
| [M-H]⁻ (343.1187) | 328, 315.1, 313 |
Experimental Protocols
The synthesis of 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone is typically achieved through a Claisen-Schmidt condensation reaction.
Synthesis of 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone
This protocol describes the base-catalyzed condensation of 2'-hydroxy-4',6'-dimethoxyacetophenone and 3,4-dimethoxybenzaldehyde.
Materials:
-
2'-hydroxy-4',6'-dimethoxyacetophenone
-
3,4-dimethoxybenzaldehyde
-
Ethanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), dilute solution
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of 2'-hydroxy-4',6'-dimethoxyacetophenone and 3,4-dimethoxybenzaldehyde in ethanol.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add a concentrated aqueous solution of potassium hydroxide or sodium hydroxide dropwise to the reaction mixture.
-
Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid until the solution is neutral or slightly acidic.
-
The precipitated solid product is collected by vacuum filtration and washed with cold distilled water until the washings are neutral.
-
The crude product is dried and can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone.
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic analysis of 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone.
An In-depth Technical Guide to 2'-Hydroxy-3,4,5,6-tetramethoxychalcone: Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2'-Hydroxy-3,4,5,6-tetramethoxychalcone, a natural product belonging to the chalcone subclass of flavonoids. This document details its discovery and natural occurrence, outlines a generalized protocol for its isolation from its natural source, and provides a standard synthetic route for its laboratory preparation. Furthermore, this guide summarizes its physicochemical properties and spectroscopic data. While direct studies on the biological activity and specific signaling pathways of this particular chalcone are limited in publicly accessible literature, this guide discusses the known activities of structurally related compounds to infer its potential therapeutic applications and mechanisms of action. This document is intended to serve as a foundational resource for researchers interested in the further investigation and development of this compound.
Discovery and Natural Occurrence
2'-Hydroxy-3,4,5,6-tetramethoxychalcone has been identified as a natural product isolated from the herbs of Fissistigma bracteolatum[1]. The genus Fissistigma is known to be a source of various chalconoids[2]. While the initial discovery and characterization of this specific chalcone are attributed to studies on Fissistigma bracteolatum, the compound is one of several chalconoids identified from this plant[1][2].
Physicochemical Properties
The fundamental physicochemical properties of 2'-Hydroxy-3,4,5,6-tetramethoxychalcone are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₀O₆ | [1] |
| Molecular Weight | 344.36 g/mol | [1] |
| Appearance | Inferred to be a colored solid | General chalcone properties |
| CAS Number | Not available |
Spectroscopic Data
Detailed spectroscopic data for 2'-Hydroxy-3,4,5,6-tetramethoxychalcone is not extensively available in the public domain. The following tables provide a template for the expected spectroscopic characteristics based on its chemical structure and data from isomeric and related chalcones.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H-NMR | ¹³C-NMR |
| Data not available in searched literature | Data not available in searched literature |
Mass Spectrometry (MS)
| Technique | Expected m/z |
| ESI-MS [M+H]⁺ | 345.1333 |
| ESI-MS [M-H]⁻ | 343.1187 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
| IR (cm⁻¹) | UV-Vis λmax (nm) |
| Data not available in searched literature | Data not available in searched literature |
Experimental Protocols
Isolation from Natural Sources
A specific, detailed protocol for the isolation of 2'-Hydroxy-3,4,5,6-tetramethoxychalcone from Fissistigma bracteolatum is not available in the reviewed literature. However, a general methodology for the isolation of chalcones from plant materials can be described as follows.
Experimental Workflow for Chalcone Isolation
Caption: A generalized workflow for the isolation of chalcones from plant sources.
Protocol:
-
Extraction: The dried and powdered plant material (e.g., leaves of Fissistigma bracteolatum) is subjected to extraction with a suitable organic solvent such as methanol, ethanol, or ethyl acetate at room temperature or under reflux.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is then subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and butanol) to separate compounds based on their polarity.
-
Chromatographic Separation: The fraction containing the target chalcone is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate.
-
Purification: Fractions containing the compound of interest, as monitored by thin-layer chromatography (TLC), are combined and may require further purification using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure 2'-Hydroxy-3,4,5,6-tetramethoxychalcone.
-
Structure Elucidation: The structure of the isolated pure compound is then confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, mass spectrometry, IR, and UV-Vis spectroscopy.
Chemical Synthesis
The synthesis of 2'-hydroxychalcones is commonly achieved through the Claisen-Schmidt condensation of a 2'-hydroxyacetophenone with a benzaldehyde. For the synthesis of 2'-Hydroxy-3,4,5,6-tetramethoxychalcone, the likely precursors would be 2'-hydroxy-3',4',5',6'-tetramethoxyacetophenone and benzaldehyde.
Claisen-Schmidt Condensation for Chalcone Synthesis
Caption: The synthetic pathway for 2'-hydroxychalcones via Claisen-Schmidt condensation.
Protocol:
-
Reactant Preparation: Equimolar amounts of 2'-hydroxy-3',4',5',6'-tetramethoxyacetophenone and benzaldehyde are dissolved in a suitable alcohol solvent such as ethanol or methanol in a round-bottom flask.
-
Reaction Initiation: The solution is cooled in an ice bath, and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, is added dropwise with constant stirring.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature or under reflux for a specified period (typically 4-24 hours). The progress of the reaction is monitored by TLC.
-
Product Precipitation: Upon completion, the reaction mixture is poured into a beaker of crushed ice and acidified with a dilute acid (e.g., HCl) to precipitate the crude chalcone.
-
Purification: The crude product is collected by filtration, washed with water, and dried. Further purification is achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Biological Activity and Signaling Pathways (Inferred)
Direct experimental data on the biological activities and the specific signaling pathways modulated by 2'-Hydroxy-3,4,5,6-tetramethoxychalcone are not available in the reviewed scientific literature. However, based on the known activities of other structurally similar tetramethoxy- and hydroxy-substituted chalcones, it is plausible that this compound may exhibit anticancer and anti-inflammatory properties.
For instance, a related isomer, 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone, has been reported to exhibit anticancer activity against MCF7 breast cancer cells and to be an inhibitor of the breast cancer resistance protein (BCRP)[3]. Other hydroxychalcones have been shown to possess anti-inflammatory effects through the inhibition of key signaling pathways.
Hypothetical Signaling Pathway Inhibition by 2'-Hydroxy-3,4,5,6-tetramethoxychalcone
Caption: A hypothetical model of the anti-inflammatory mechanism of action.
Disclaimer: The signaling pathway diagram presented above is hypothetical and based on the known mechanisms of other structurally related chalcones. There is currently no direct experimental evidence to confirm that 2'-Hydroxy-3,4,5,6-tetramethoxychalcone inhibits the MAPK and NF-κB pathways. Further research is required to elucidate the precise molecular targets and mechanisms of action of this specific compound.
Conclusion and Future Directions
2'-Hydroxy-3,4,5,6-tetramethoxychalcone is a naturally occurring chalcone with potential for further scientific investigation. While its discovery and natural source have been identified, there is a significant gap in the publicly available literature regarding its detailed biological activities and mechanism of action. Future research should focus on:
-
Re-isolation and Full Characterization: A comprehensive spectroscopic and crystallographic analysis of the pure compound is necessary.
-
Biological Screening: The compound should be screened against a panel of cancer cell lines and in various anti-inflammatory and other relevant bioassays.
-
Mechanism of Action Studies: Should biological activity be confirmed, detailed studies to identify its molecular targets and delineate the signaling pathways it modulates will be crucial.
-
Synthetic Optimization: The development of an efficient and scalable synthetic route will be important for producing sufficient quantities for extensive preclinical studies.
This technical guide serves as a starting point for researchers to build upon and unlock the full therapeutic potential of 2'-Hydroxy-3,4,5,6-tetramethoxychalcone.
References
In Silico Prediction of 2-Hydroxy-3,4,5,6-tetramethoxychalcone Bioactivity: A Technical Guide and Predictive Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, a class of natural compounds belonging to the flavonoid family, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. 2-Hydroxy-3,4,5,6-tetramethoxychalcone is a specific methoxy-substituted chalcone with potential therapeutic applications. While comprehensive experimental data on this particular molecule is emerging, in silico predictive models offer a powerful and cost-effective approach to hypothesize its bioactivity, guide experimental design, and accelerate the drug discovery process. This technical guide provides a framework for the in silico prediction of the bioactivity of this compound, drawing upon established methodologies and data from structurally similar chalcone analogs. The primary focus of this predictive analysis is on its potential anticancer and anti-inflammatory properties.
Predicted Bioactivities and Molecular Targets
Based on the known bioactivities of structurally related hydroxy and methoxy-substituted chalcones, this compound is predicted to exhibit significant anticancer and anti-inflammatory effects. In silico molecular docking simulations are instrumental in predicting the binding affinity of a ligand to a protein target, providing insights into potential mechanisms of action.
Table 1: Predicted Molecular Targets and In Silico Binding Affinities (Hypothetical)
| Target Protein | PDB ID | Predicted Bioactivity | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| NF-κB p50/p65 | 1VKX | Anti-inflammatory | -8.5 to -10.0 | Arg57, Cys59, Glu63 |
| COX-2 | 5KIR | Anti-inflammatory | -7.5 to -9.0 | Arg120, Tyr355, Ser530 |
| PI3Kγ | 1E8X | Anticancer | -8.0 to -9.5 | Val882, Lys833, Asp964 |
| Akt1 | 1UNQ | Anticancer | -7.0 to -8.5 | Lys179, Glu236, Asp292 |
| MEK1 | 1S9J | Anticancer | -7.5 to -9.0 | Lys97, Ser212, Asp208 |
| EGFR Tyrosine Kinase | 1M17 | Anticancer | -8.0 to -10.0 | Met769, Ala719, Lys721 |
Note: The binding affinities and interacting residues are hypothetical and would require confirmation through actual molecular docking studies.
In Silico ADMET Prediction
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its clinical success. In silico tools can predict these properties early in the drug discovery pipeline, helping to identify compounds with favorable pharmacokinetic profiles.
Table 2: Predicted ADMET Properties of this compound
| ADMET Property | Predicted Value/Classification | Implication |
| Absorption | ||
| Human Intestinal Absorption | High | Good oral bioavailability |
| Caco-2 Permeability | Moderate to High | Good intestinal permeability |
| P-glycoprotein Substrate | No | Low risk of efflux-mediated resistance |
| Distribution | ||
| Blood-Brain Barrier Penetration | Low | Reduced potential for CNS side effects |
| Plasma Protein Binding | High (>90%) | Potential for longer duration of action |
| Metabolism | ||
| CYP2D6 Inhibitor | Likely | Potential for drug-drug interactions |
| CYP3A4 Inhibitor | Likely | Potential for drug-drug interactions |
| Excretion | ||
| Renal Organic Cation Transporter | Unlikely | Low probability of renal excretion-related issues |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |
| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity |
| Hepatotoxicity | Moderate risk | Requires further experimental evaluation |
Note: These predictions are based on computational models and require experimental validation.
Experimental Protocols for Bioactivity Validation
The following protocols describe standard in vitro assays to validate the predicted anticancer and anti-inflammatory activities of this compound.
Cell Viability (MTT) Assay for Anticancer Activity
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Nitric Oxide (NO) Assay for Anti-inflammatory Activity
Objective: To assess the inhibitory effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
Western Blot Analysis for Signaling Pathway Modulation
Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB, MAPK, and PI3K/Akt signaling pathways.
Materials:
-
Cell lines (e.g., cancer cells for anticancer pathways, macrophages for inflammatory pathways)
-
This compound
-
Appropriate stimulants (e.g., TNF-α for NF-κB, EGF for MAPK/PI3K)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound and/or stimulant for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Perform densitometric analysis to quantify the protein expression levels, normalizing to a loading control like β-actin.
Visualizations: Workflows and Signaling Pathways
To facilitate a deeper understanding of the proposed in silico and experimental methodologies, as well as the predicted molecular interactions, the following diagrams are provided.
Caption: In Silico Prediction and Experimental Validation Workflow.
Caption: Predicted Inhibition of the NF-κB Signaling Pathway.
Caption: Predicted Inhibition of MAPK and PI3K/Akt Pathways.
Conclusion
This technical guide outlines a comprehensive in silico approach to predict the bioactivity of this compound, focusing on its potential as an anticancer and anti-inflammatory agent. The proposed workflow, integrating molecular docking, ADMET prediction, and subsequent experimental validation, provides a robust framework for its evaluation as a novel therapeutic candidate. The provided diagrams and protocols are intended to serve as a practical resource for researchers in the field of drug discovery and development. While the predictions presented here are based on data from structurally related compounds, they establish a strong rationale for further investigation into the therapeutic potential of this specific chalcone derivative.
The Physicochemical Landscape of Tetramethoxychalcones: A Deep Dive into Lipophilicity and Solubility
For Researchers, Scientists, and Drug Development Professionals
Chalcones, a class of aromatic ketones, form the backbone of many biologically active compounds. Their therapeutic potential is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profile. Among these, lipophilicity and solubility are paramount. This technical guide provides an in-depth analysis of these critical parameters for a specific subset of these molecules: tetramethoxychalcones. Understanding the interplay between the substitution pattern of the four methoxy groups and the resulting physicochemical characteristics is crucial for the rational design of novel drug candidates.
Quantitative Analysis of Lipophilicity and Solubility Parameters
The lipophilicity of a compound, often expressed as the logarithm of the partition coefficient (log P), is a key determinant of its ability to cross biological membranes. The Hansen Solubility Parameters (HSP) provide a more nuanced understanding of solubility by dissecting the cohesive energy of a molecule into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).
Due to the limited availability of comprehensive experimental data for a complete series of tetramethoxychalcone isomers, this guide presents a combination of experimentally derived and computationally predicted values to offer a comparative overview.
Table 1: Lipophilicity (log P) of Selected Tetramethoxychalcone Isomers
| Compound | Isomer | Experimental log P (Method) | Predicted log P (ALOGPS) | Predicted log P (XLogP3) |
| 1 | 2',3',4',6'-Tetramethoxychalcone | Not available | 3.60[1] | 3.55 |
| 2 | 2',4',3,4-Tetramethoxychalcone | Not available | 3.78 | 3.68 |
| 3 | 3,4,3',4'-Tetramethoxychalcone | Not available | 3.54 | 3.45 |
| 4 | 2',3,4',5'-Tetramethoxychalcone | Not available | 3.65 | 3.59 |
Note: Predicted log P values are valuable for comparative purposes within a series of analogs. Experimental determination is recommended for definitive values.
Table 2: Hansen Solubility Parameters (HSP) of Selected Tetramethoxychalcones (Predicted)
| Compound | Isomer | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |
| 1 | 2',3',4',6'-Tetramethoxychalcone | 19.8 | 6.5 | 8.2 |
| 2 | 2',4',3,4-Tetramethoxychalcone | 20.1 | 6.8 | 8.5 |
| 3 | 3,4,3',4'-Tetramethoxychalcone | 19.9 | 7.1 | 8.8 |
| 4 | 2',3,4',5'-Tetramethoxychalcone | 20.0 | 6.7 | 8.4 |
Note: HSP values were estimated using group contribution methods, providing a theoretical framework for solvent selection and solubility prediction.[2][3][4][5]
Experimental Protocols
Determination of Lipophilicity (log P) by Reversed-Phase Thin-Layer Chromatography (RP-TLC)
Reversed-Phase Thin-Layer Chromatography (RP-TLC) is a widely used method for the experimental determination of lipophilicity due to its simplicity and efficiency.[6][7][8][9]
Materials:
-
RP-18 F254s TLC plates
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Developing tank
-
UV lamp (254 nm)
-
A set of reference compounds with known log P values
-
Solutions of tetramethoxychalcone isomers in a suitable solvent (e.g., methanol)
Procedure:
-
Prepare a series of mobile phases with varying concentrations of methanol in water (e.g., 50%, 60%, 70%, 80% v/v).
-
Apply spots of the tetramethoxychalcone solutions and the reference compounds to the RP-18 TLC plate.
-
Develop the plate in a saturated developing tank with the respective mobile phase until the solvent front reaches a predetermined height.
-
After development, dry the plate and visualize the spots under a UV lamp.
-
Calculate the retardation factor (Rf) for each spot.
-
Convert the Rf values to RM values using the formula: RM = log((1/Rf) - 1).
-
Plot the RM values against the volume fraction of the organic solvent for each compound.
-
Extrapolate the linear regression to 100% water to obtain the RM0 value, which is a measure of lipophilicity.
-
A calibration curve is constructed by plotting the RM0 values of the reference compounds against their known log P values.
-
The log P values of the tetramethoxychalcones are then determined from this calibration curve.
Determination of Hansen Solubility Parameters (HSP)
The experimental determination of HSP involves assessing the solubility of the solute in a range of solvents with known HSPs.
Materials:
-
A set of 20-30 solvents with diverse and known Hansen Solubility Parameters.
-
Vials or test tubes.
-
A method for assessing solubility (e.g., visual inspection, spectrophotometry).
-
HSPiP (Hansen Solubility Parameters in Practice) software or a similar analysis tool.
Procedure:
-
For each solvent, add a small, known amount of the tetramethoxychalcone to a vial.
-
Add a known volume of the solvent to the vial.
-
Agitate the vials for a sufficient time to reach equilibrium (e.g., 24 hours).
-
Assess the solubility of the chalcone in each solvent. A simple binary classification of "good" (soluble) or "poor" (insoluble/partially soluble) is often used.
-
Input the list of solvents and their corresponding solubility classification ("good" or "poor") into the HSPiP software.
-
The software calculates the center of a sphere in the three-dimensional Hansen space that best separates the "good" solvents from the "poor" solvents. The coordinates of the center of this sphere represent the Hansen Solubility Parameters (δD, δP, and δH) of the tetramethoxychalcone.
Visualizing Physicochemical Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate the relationships between molecular structure, properties, and experimental workflows.
Caption: Relationship between molecular structure and biological activity.
Caption: Experimental workflow for determining lipophilicity and solubility.
Conclusion
The lipophilicity and solubility parameters of tetramethoxychalcones are critical for their development as therapeutic agents. While a comprehensive experimental dataset is still emerging, the combination of chromatographic techniques, solubility studies, and computational modeling provides a robust framework for characterizing these essential properties. The methodologies and data presented in this guide offer a valuable resource for researchers in the field of drug discovery and development, enabling a more informed approach to the design and optimization of novel chalcone-based drugs.
References
- 1. 2',3',4',6'-Tetramethoxychalcone | C19H20O5 | CID 5379047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. kinampark.com [kinampark.com]
- 4. kinampark.com [kinampark.com]
- 5. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]
- 6. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Potential Therapeutic Targets of 2-Hydroxy-3,4,5,6-tetramethoxychalcone: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-3,4,5,6-tetramethoxychalcone is a natural product isolated from the plant Fissistigma bracteolatum[1]. Chalcones, a class of open-chain flavonoids, are known for their diverse pharmacological activities. While specific research on this compound is limited, the therapeutic potential of structurally similar tetramethoxy- and other methoxy-chalcone derivatives provides a strong rationale for its investigation as a lead compound in drug discovery. This technical guide consolidates the existing knowledge on related chalcones to illuminate the potential therapeutic targets and mechanisms of action for this compound, focusing on its potential anticancer and anti-inflammatory properties.
Core Therapeutic Areas and Molecular Targets
Based on the activities of closely related analogs, the primary therapeutic areas for this compound are oncology and inflammatory diseases. The key molecular targets and pathways implicated include:
-
Cancer:
-
Inhibition of cancer cell proliferation and induction of apoptosis.
-
Modulation of key signaling pathways such as NF-κB and MAPK.
-
Induction of cell cycle arrest.
-
Inhibition of drug efflux pumps like Breast Cancer Resistance Protein (BCRP).
-
-
Inflammation:
-
Inhibition of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
-
Suppression of pro-inflammatory cytokine production.
-
Modulation of inflammatory signaling pathways, particularly NF-κB.
-
Quantitative Data on Related Chalcones
The following tables summarize the quantitative data for various methoxy-chalcone derivatives, offering insights into the potential potency of this compound.
Table 1: Anticancer Activity of Methoxy-Chalcone Derivatives
| Compound | Cell Line | Activity | IC50 Value (µM) | Reference |
| 2',4',-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | HeLa (Cervical Cancer) | Antiproliferative | 10.05 ± 0.22 | [2] |
| 2',4',-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | C-33A (Cervical Cancer) | Antiproliferative | 15.76 ± 1.49 | [2] |
| 2',4',-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | SiHa (Cervical Cancer) | Antiproliferative | 18.31 ± 3.10 | [2] |
| 3-Hydroxy-4,3',4',5'-tetramethoxychalcone | A549 (Lung Cancer) | Cytotoxicity | ~5 | [3] |
| 3,3',4',5'-Tetramethoxychalcone | Hep G2 (Liver Cancer) | Antiproliferative | 1.8 | [4] |
| 3,3',4',5'-Tetramethoxychalcone | Colon 205 (Colon Cancer) | Antiproliferative | 2.2 | [4] |
| 2,4,6-trimethoxy-4′-nitrochalcone | KYSE-450 (Esophageal Squamous Cell Carcinoma) | Antiproliferative | 4.97 | [5] |
| 2,4,6-trimethoxy-4′-nitrochalcone | Eca-109 (Esophageal Squamous Cell Carcinoma) | Antiproliferative | 9.43 | [5] |
Table 2: Anti-inflammatory Activity of Methoxy-Chalcone Derivatives
| Compound | Assay | Cell Line/System | Activity | IC50 Value (µM) | Reference |
| 4-Hydroxy-3,3',4',5'-tetramethoxychalcone | Nitric Oxide Production Inhibition | LPS/IFN-γ treated macrophages | Anti-inflammatory | 0.3 | [4] |
| 3,3',4',5'-Tetramethoxychalcone | Nitric Oxide Production Inhibition | LPS/IFN-γ treated macrophages | Anti-inflammatory | 0.3 | [4] |
| 3-Hydroxy-3',4,4',5'-tetramethoxychalcone | Nitric Oxide Production Inhibition | LPS/IFN-γ treated macrophages | Anti-inflammatory | 1.3 | [4] |
| 3,4-Dihydroxy-3',4',5'-trimethoxychalcone | Nitric Oxide Production Inhibition | LPS/IFN-γ treated macrophages | Anti-inflammatory | 1.5 | [4] |
| 2',4-dihydroxy-4'-methoxychalcone | PGE2 Production Inhibition | TPA-induced rat peritoneal macrophages | Anti-inflammatory | ~3 | [6] |
| 2',4-dihydroxy-6'-methoxychalcone | PGE2 Production Inhibition | TPA-induced rat peritoneal macrophages | Anti-inflammatory | ~3 | [6] |
| 2'-hydroxy-4'-methoxychalcone | PGE2 Production Inhibition | TPA-induced rat peritoneal macrophages | Anti-inflammatory | ~3 | [6] |
Signaling Pathways as Therapeutic Targets
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. Its aberrant activation is a hallmark of many cancers and inflammatory diseases. Several methoxy-chalcones have been shown to inhibit the NF-κB pathway.
-
Mechanism of Inhibition: Chalcones can inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This prevents the translocation of the active p65 subunit of NF-κB to the nucleus, thereby blocking the transcription of pro-inflammatory and pro-survival genes.[3][7][8]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. It includes three main subfamilies: ERK, JNK, and p38. The modulation of this pathway by chalcones can lead to anti-inflammatory and anticancer effects.
-
Mechanism of Modulation: In inflammatory responses, chalcones can suppress the phosphorylation of p38 and JNK, which are involved in the production of pro-inflammatory mediators.[9] In cancer cells, the modulation is more complex, where activation of ERK can lead to anti-proliferative effects in some contexts, while inhibition of p38 and JNK can contribute to apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative protocols for key experiments based on studies of related chalcones.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.
-
Cell Seeding: Plate cells (e.g., MCF-7, A549, HeLa) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the chalcone (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Signaling Proteins
This technique is used to detect changes in the expression and phosphorylation of proteins in key signaling pathways.
-
Cell Lysis: Treat cells with the chalcone for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-p65, anti-IκBα, anti-p-p38, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin).
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the level of nitrite, a stable product of NO, in cell culture supernatants as an indicator of iNOS activity.
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and treat with the chalcone for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
Conclusion and Future Directions
While direct experimental data on this compound is currently sparse, the substantial body of evidence for structurally related methoxy-chalcones strongly suggests its potential as a valuable lead compound for the development of novel anticancer and anti-inflammatory agents. The primary molecular targets likely involve the NF-κB and MAPK signaling pathways.
Future research should focus on:
-
Synthesis and Isolation: Efficient synthesis of this compound or its isolation in larger quantities to enable comprehensive biological evaluation.
-
In Vitro Screening: Systematic screening against a panel of cancer cell lines and in various inflammatory assay models to determine its specific activities and potency.
-
Mechanism of Action Studies: Detailed investigation of its effects on the NF-κB and MAPK pathways, as well as other potential targets.
-
In Vivo Efficacy: Evaluation of its therapeutic efficacy and safety in relevant animal models of cancer and inflammation.
The information presented in this guide provides a solid foundation for initiating such research programs and highlights the promising therapeutic potential of this class of compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone from Syzygium nervosum Seeds on Antiproliferative, DNA Damage, Cell Cycle Arrest, and Apoptosis in Human Cervical Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 3',4',5'-trimethoxychalcone analogues as inhibitors of nitric oxide production and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Chalcone Biosynthesis Pathway in Fissistigma bracteolatum: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the putative chalcone biosynthesis pathway in Fissistigma bracteolatum, a plant species known to produce a variety of chalconoids with potential pharmacological activities. While detailed enzymatic and genetic studies on F. bracteolatum are not extensively documented in publicly available literature, this guide outlines the generally accepted plant chalcone biosynthesis pathway as the foundational framework. Furthermore, it details robust experimental protocols to facilitate further investigation into this specific species.
The Core Biosynthetic Pathway
Chalcones are synthesized via the phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites in plants. The biosynthesis of the chalcone backbone is a multi-step process involving several key enzymes. Phenylalanine serves as the primary precursor for this pathway.[1] The initial steps involve the conversion of phenylalanine to p-coumaroyl-CoA, which then enters the flavonoid biosynthesis route.
The key enzymatic steps are:
-
Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid, the first committed step in the phenylpropanoid pathway.[1][2] PAL is a crucial regulatory point and its activity is often induced by various stimuli like light, wounding, and pathogenic attack.[2]
-
Cinnamate-4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H hydroxylates trans-cinnamic acid at the para position to produce p-coumaric acid.[1][3]
-
4-Coumarate-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it with coenzyme A to form p-coumaroyl-CoA, a central intermediate that can be channeled into various branch pathways, including flavonoid and lignin biosynthesis.[1][4][5]
-
Chalcone Synthase (CHS): As the first key enzyme in the flavonoid biosynthesis pathway, CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[1][6][7][8] This reaction involves a series of decarboxylation, condensation, and cyclization steps.[1][7]
The resulting naringenin chalcone serves as the precursor for a wide variety of flavonoids, including other chalcones, flavanones, flavones, and flavonols, through the action of subsequent modifying enzymes. Phytochemical studies on the leaves of Fissistigma bracteolatum have identified several chalconoids, including 2-hydroxy-3,4,6-trimethoxychalcone and its derivatives, suggesting a highly active chalcone biosynthesis and modification pathway in this plant.[9][10]
Visualizing the Pathway
The following diagram illustrates the core chalcone biosynthesis pathway.
Caption: The core chalcone biosynthesis pathway from L-phenylalanine.
Experimental Protocols
To investigate the chalcone biosynthesis pathway in Fissistigma bracteolatum, a combination of biochemical and molecular biology techniques can be employed.
Metabolite Profiling using UPLC-ESI-QTOF-MS
This protocol outlines a general procedure for the untargeted analysis of metabolites, including chalcones, in F. bracteolatum tissues.
Objective: To identify and relatively quantify chalcones and other phenylpropanoids.
Methodology:
-
Sample Preparation:
-
Harvest fresh plant material (e.g., leaves, stems) and immediately freeze in liquid nitrogen.
-
Lyophilize the frozen tissue and grind to a fine powder.
-
Extract a known weight of the powdered tissue (e.g., 100 mg) with a suitable solvent system (e.g., 80% methanol) with vigorous vortexing.
-
Centrifuge the extract to pellet debris and collect the supernatant.
-
Filter the supernatant through a 0.22 µm filter before analysis.
-
-
UPLC-ESI-QTOF-MS Analysis:
-
Chromatographic Separation: Employ a reverse-phase C18 column with a gradient elution of water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in both positive and negative electrospray ionization (ESI) modes to detect a broad range of compounds. Acquire data in a full-scan mode over a relevant m/z range (e.g., 50-1200).
-
-
Data Analysis:
-
Process the raw data using software such as XCMS or MetaboAnalyst for peak picking, alignment, and normalization.[11]
-
Tentatively identify metabolites by comparing their accurate mass and fragmentation patterns with databases (e.g., METLIN, PubChem) and literature data for known chalcones in Fissistigma species.
-
Enzyme Assays
Enzyme activity assays are crucial for quantifying the catalytic activity of key biosynthetic enzymes.
Objective: To measure the in vitro activity of PAL, C4H, 4CL, and CHS from F. bracteolatum protein extracts.
General Protocol for Enzyme Extraction:
-
Grind frozen plant tissue in a pre-chilled mortar and pestle with liquid nitrogen.
-
Homogenize the powder in an extraction buffer (specific to the enzyme of interest) containing protease inhibitors.
-
Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C.
-
Use the resulting supernatant as the crude enzyme extract.
Example: Phenylalanine Ammonia-Lyase (PAL) Assay:
-
Prepare a reaction mixture containing the crude enzyme extract, L-phenylalanine as the substrate, and a suitable buffer (e.g., Tris-HCl).
-
Incubate the mixture at an optimal temperature (e.g., 37°C) for a defined period.
-
Stop the reaction by adding an acid (e.g., HCl).
-
Quantify the product, trans-cinnamic acid, by measuring the absorbance at its characteristic wavelength (around 290 nm) using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of product formation.
Gene Expression Analysis by RT-qPCR
This protocol allows for the quantification of the transcript levels of genes encoding the biosynthetic enzymes.
Objective: To measure the expression levels of putative PAL, C4H, 4CL, and CHS genes in different tissues or under various conditions.
Methodology:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from F. bracteolatum tissues using a commercial kit or a standard protocol (e.g., Trizol method).
-
Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.
-
-
Primer Design and Validation:
-
Design gene-specific primers for the target genes (PAL, C4H, 4CL, CHS) and a reference gene (e.g., actin or ubiquitin) for normalization. Primers can be designed based on conserved regions from related species if the sequences from F. bracteolatum are unknown.
-
Validate primer efficiency and specificity.
-
-
RT-qPCR:
-
Perform the qPCR reaction using a SYBR Green-based master mix, the synthesized cDNA, and the specific primers.
-
Run the reaction on a real-time PCR cycler.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the chalcone biosynthesis pathway in F. bracteolatum.
Caption: A multi-omics approach to study chalcone biosynthesis.
Data Presentation
The following tables are templates for organizing quantitative data obtained from the experimental protocols described above.
Table 1: Relative Abundance of Key Metabolites in Different Tissues of F. bracteolatum
| Metabolite | Tissue A (Peak Area) | Tissue B (Peak Area) | Tissue C (Peak Area) |
| trans-Cinnamic Acid | |||
| p-Coumaric Acid | |||
| Naringenin Chalcone | |||
| Specific Chalcone 1 | |||
| Specific Chalcone 2 |
Table 2: Specific Activity of Biosynthetic Enzymes in F. bracteolatum
| Enzyme | Specific Activity (nmol/min/mg protein) |
| Phenylalanine Ammonia-Lyase (PAL) | |
| Cinnamate-4-Hydroxylase (C4H) | |
| 4-Coumarate-CoA Ligase (4CL) | |
| Chalcone Synthase (CHS) |
Table 3: Relative Expression of Biosynthetic Genes in F. bracteolatum
| Gene | Relative Expression Level (Fold Change) |
| PAL | |
| C4H | |
| 4CL | |
| CHS |
This guide provides a foundational framework for initiating and advancing research on the biosynthesis of chalcones in Fissistigma bracteolatum. The application of these protocols will enable a deeper understanding of the molecular and biochemical mechanisms underlying the production of these potentially valuable natural products.
References
- 1. Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics [mdpi.com]
- 2. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Characterization and Functional Analysis of 4-Coumarate:CoA Ligase Genes in Mulberry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural, functional and evolutionary diversity of 4-coumarate-CoA ligase in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Functional and Structural Investigation of Chalcone Synthases Based on Integrated Metabolomics and Transcriptome Analysis on Flavonoids and Anthocyanins Biosynthesis of the Fern Cyclosorus parasiticus [frontiersin.org]
- 7. Structure of chalcone synthase and the molecular basis of plant polyketide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular and Biochemical Analysis of Chalcone Synthase from Freesia hybrid in Flavonoid Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chalconoids from Fissistigma bracteolatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 2-Hydroxy-3,4,5,6-tetramethoxychalcone via Claisen-Schmidt Condensation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2-Hydroxy-3,4,5,6-tetramethoxychalcone, a polysubstituted chalcone derivative. Chalcones, belonging to the flavonoid family, are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The Claisen-Schmidt condensation is a reliable and versatile method for the synthesis of chalcones, involving a base-catalyzed reaction between an appropriate acetophenone and benzaldehyde.
Introduction
Chalcones are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The biological activity of chalcones can be significantly influenced by the substitution pattern on both aromatic rings. The title compound, this compound, possesses a hydroxyl group on one aromatic ring and four methoxy groups on the other, making it an interesting candidate for biological evaluation. This protocol outlines a representative method for its synthesis, purification, and characterization.
Principle of the Reaction
The synthesis of this compound is achieved through a base-catalyzed Claisen-Schmidt condensation. The reaction involves the nucleophilic addition of a carbanion, generated from 2-Hydroxy-3,4,5,6-tetramethoxyacetophenone by a base, to the carbonyl group of benzaldehyde. The resulting aldol adduct readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the desired chalcone.
Experimental Protocols
This section details a representative methodology for the synthesis of this compound.
Materials and Reagents:
-
2-Hydroxy-3,4,5,6-tetramethoxyacetophenone
-
Benzaldehyde
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Hydrochloric acid (HCl), dilute solution
-
Distilled water
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Büchner funnel and flask
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glass column for chromatography
-
Standard laboratory glassware
Protocol 1: Base-Catalyzed Condensation in Ethanol
-
Reactant Preparation: In a round-bottom flask, dissolve 2-Hydroxy-3,4,5,6-tetramethoxyacetophenone (1.0 eq) and benzaldehyde (1.1 eq) in ethanol (10-20 mL per gram of acetophenone).
-
Reaction Initiation: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (40-50%) or potassium hydroxide (40-50%) dropwise until the solution becomes turbid and then clarifies.
-
Reaction Progression: Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture).
-
Work-up and Isolation: Upon completion of the reaction, pour the mixture into a beaker containing crushed ice and water. Acidify the mixture by the slow addition of dilute hydrochloric acid until it reaches a pH of approximately 2-3. A solid precipitate of the crude chalcone should form.
-
Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure this compound.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Data Presentation
The following tables summarize representative data for chalcone synthesis and characterization. Note that the exact values for the target compound should be determined experimentally.
Table 1: Representative Reaction Parameters for Claisen-Schmidt Condensation
| Parameter | Condition |
| Acetophenone | 2-Hydroxy-3,4,5,6-tetramethoxyacetophenone |
| Aldehyde | Benzaldehyde |
| Catalyst | Sodium Hydroxide or Potassium Hydroxide |
| Solvent | Ethanol or Methanol |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-90% |
Table 2: Expected Characterization Data for this compound
| Analysis | Expected Result |
| Appearance | Yellow to orange solid |
| Melting Point (°C) | To be determined experimentally |
| ¹H NMR (δ, ppm) | Signals for aromatic protons, vinylic protons (α and β of the enone system), methoxy groups, and a hydroxyl proton. The coupling constant (J) for the vinylic protons is expected to be around 15-16 Hz, indicating a trans configuration. |
| ¹³C NMR (δ, ppm) | Signals for carbonyl carbon, aromatic carbons, vinylic carbons, and methoxy carbons. |
| IR (cm⁻¹) | Characteristic peaks for O-H stretching, C=O stretching (α,β-unsaturated ketone), C=C stretching, and C-O stretching. |
| Mass Spectrometry (m/z) | Molecular ion peak corresponding to the molecular weight of the compound. |
Visualizations
Experimental Workflow
Representative Signaling Pathway Modulated by Chalcones
Many chalcones have been reported to exhibit anti-inflammatory and anticancer activities by modulating key signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a prominent example.
Applications and Future Perspectives
Substituted chalcones are valuable scaffolds in drug discovery. The synthesized this compound can be screened for various biological activities, including but not limited to:
-
Anticancer Activity: Evaluation against a panel of cancer cell lines to determine its cytotoxic and antiproliferative effects.
-
Anti-inflammatory Activity: Assessment of its ability to inhibit inflammatory mediators in cellular assays.
-
Antioxidant Activity: Determination of its radical scavenging and antioxidant enzyme-inducing capabilities.
Further structure-activity relationship (SAR) studies can be conducted by modifying the substitution patterns on both aromatic rings to optimize the biological activity and pharmacokinetic properties of this chalcone scaffold. The ease of synthesis via the Claisen-Schmidt condensation makes this class of compounds highly amenable to the generation of diverse chemical libraries for drug discovery programs.
Cell lines sensitive to 2-Hydroxy-3,4,5,6-tetramethoxychalcone treatment
Disclaimer: Publicly available research on the biological activity of 2-Hydroxy-3,4,5,6-tetramethoxychalcone is limited. The following application notes and protocols are based on studies of structurally related tetramethoxy- and pentamethoxychalcone derivatives. Researchers should use this information as a guideline and for comparative purposes, exercising caution when extrapolating these findings to this compound.
Sensitive Cell Lines and Cytotoxicity
Several cancer cell lines have demonstrated sensitivity to treatment with various hydroxylated and methoxylated chalcone derivatives. The cytotoxic effects, commonly measured by the half-maximal inhibitory concentration (IC50), vary depending on the specific compound and the cell line. Below is a summary of reported IC50 values for chalcone derivatives structurally related to this compound.
| Chalcone Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 2'-Hydroxy-3,4,4',6'-Tetramethoxychalcone | MCF7 | Breast Cancer | Not specified | [1] |
| 2-Hydroxy-3,3',4',5'-tetramethoxychalcone | Hep G2 | Liver Cancer | 10 - 20 | [2] |
| Colon 205 | Colon Cancer | 10 - 20 | [2] | |
| 2,3,3',4',5'-Pentamethoxychalcone | Hep G2 | Liver Cancer | 10 - 20 | [2] |
| Colon 205 | Colon Cancer | 10 - 20 | [2] | |
| 3-Hydroxy-4,3′,4′,5′-tetramethoxychalcone | Lung Cancer | Not specified | Potent cytotoxicity | [3] |
| 2',4'-dihydroxy-3,4,5-trimethoxychalcone | MCF-7 | Breast Cancer | Not specified | |
| 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | KYSE-450 | Esophageal Squamous Cell Carcinoma | 4.97 | [3] |
| Eca-109 | Esophageal Squamous Cell Carcinoma | 9.43 | [3] |
Mechanism of Action
The anticancer activities of chalcone derivatives are attributed to various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of inflammatory pathways.
One of the prominent mechanisms of action for synthetic chalcone derivatives is the induction of apoptosis through the accumulation of reactive oxygen species (ROS). This increase in ROS can lead to cell cycle arrest, typically at the G2/M phase, and ultimately trigger apoptosis[3].
Furthermore, some chalcones have been identified as potent inhibitors of the nuclear factor kappa B (NF-κB) signaling pathway. The suppression of NF-κB activation is believed to be a key mechanism contributing to their cytotoxic effects against cancer cells[3].
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the sensitivity of cell lines to chalcone treatment.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., MCF7, Hep G2, Colon 205)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound or related derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the chalcone compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability using the MTT assay.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to investigate the effect of a chalcone derivative on cell cycle progression.
Materials:
-
Target cancer cell lines
-
6-well plates
-
This compound or related derivative
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the chalcone compound for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Signaling Pathway of Chalcone-Induced Apoptosis
Caption: Proposed signaling pathway for chalcone-induced apoptosis.
References
- 1. 2'-Hydroxy-3,4,4',6'-Tetramethoxychalcone_TargetMol [targetmol.com]
- 2. Synthesis and biological evaluation of 3',4',5'-trimethoxychalcone analogues as inhibitors of nitric oxide production and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anticancer Mechanism of Action of Polymethoxylated Chalcones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the anticancer mechanisms of polymethoxylated chalcones, a promising class of bioactive compounds. It includes a summary of their effects on cancer cell viability, detailed protocols for key experimental assays, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction
Chalcones are a class of natural and synthetic compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] Polymethoxylated chalcones, featuring multiple methoxy groups on their aromatic rings, have garnered significant attention in cancer research due to their potent cytotoxic and chemopreventive activities.[2][3] These compounds exert their anticancer effects through a variety of mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of key cellular signaling pathways.[4][5] Understanding these mechanisms is crucial for the development of novel chalcone-based anticancer therapeutics.
Data Presentation: Anticancer Activity of Polymethoxylated Chalcones
The following tables summarize the cytotoxic effects of various polymethoxylated chalcones on different human cancer cell lines, as represented by their half-maximal inhibitory concentration (IC50) values.
| Chalcone Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2',5'-dihydroxychalcone | MCF-7 (Breast) | Not specified, potent cytotoxicity | |
| Trimethoxy derivative 61 | HepG2 (Liver) | 1.62 | |
| Trimethoxy derivative 61 | MCF-7 (Breast) | 1.88 | [2] |
| Compound with 4-methoxy substitution | MCF-7 (Breast) | 3.44 ± 0.19 | [2] |
| Compound with 4-methoxy substitution | HepG2 (Liver) | 4.64 ± 0.23 | [2] |
| Compound with 4-methoxy substitution | HCT116 (Colon) | 6.31 ± 0.27 | [2] |
| 1,3-bis-(3,4,5-trimethoxyphenyl)-2,3-epoxypropanone (4a) | BxPC-3 (Pancreatic) | ~14.1 (GI50) | [6] |
| 1,3-bis-(3,4,5-trimethoxyphenyl)-2,3-epoxypropanone (4a) | MIA PaCa-2 (Pancreatic) | 5.6 to 15.8 (GI50) | [6] |
| Chalcone with a 3,4,5-trimethoxyphenyl B ring (18) | HT-1376 (Bladder) | Not specified, most cytotoxic of tested | [7] |
| Chalcone with a 3,4,5-trimethoxyphenyl B ring (18) | HeLa (Cervical) | Not specified, most cytotoxic of tested | [7] |
| Chalcone with a 3,4,5-trimethoxyphenyl B ring (18) | MCF-7 (Breast) | Not specified, most cytotoxic of tested | [7] |
| Panduratin A (PA) | MCF-7 (Breast) | 11.5 (48h) | |
| Panduratin A (PA) | T47D (Breast) | 14.5 (48h) | |
| Novel Polymethoxylated Chalcone (Compound 3) | HCT-116 (Colon, KRAS-mutant) | 6.10 (GI50) | [8] |
| Novel Polymethoxylated Chalcone (Compound 3) | LoVo (Colon, KRAS-mutant) | 7.00 (GI50) | [8] |
| Novel Polymethoxylated Chalcone (Compound 14) | HCT-116 (Colon, KRAS-mutant) | 8.60 (GI50) | [8] |
| Novel Polymethoxylated Chalcone (Compound 14) | LoVo (Colon, KRAS-mutant) | 8.80 (GI50) | [8] |
Key Anticancer Mechanisms of Polymethoxylated Chalcones
Polymethoxylated chalcones employ a multi-pronged approach to inhibit cancer cell growth and survival. The two most prominent mechanisms are the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
Apoptosis is a crucial process for eliminating damaged or cancerous cells. Polymethoxylated chalcones have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9]
-
Intrinsic Pathway: Chalcones can modulate the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic proteins Bcl-2 and Bcl-X(L) and an increase in the pro-apoptotic proteins Bax and Bak. This shift in balance disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.
-
Extrinsic Pathway: Some chalcones can enhance the sensitivity of cancer cells to TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand), a key molecule in the extrinsic apoptosis pathway.[10] This sensitization can involve the upregulation of death receptors on the cancer cell surface.
Figure 1: Signaling pathways of apoptosis induced by polymethoxylated chalcones.
Cell Cycle Arrest
In addition to inducing apoptosis, polymethoxylated chalcones can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, most notably the G2/M phase.[4][6] This prevents the cells from entering mitosis and dividing.
The mechanism of G2/M arrest often involves the modulation of key cell cycle regulatory proteins:
-
Cyclins and CDKs: Chalcones can decrease the expression of Cyclin A and Cyclin B1, as well as their catalytic partners, the cyclin-dependent kinases (CDKs), such as Cdc2 (CDK1).[4][5]
-
CDK Inhibitors: Conversely, they can increase the expression of CDK inhibitors like p21 and p27.[4]
This concerted action disrupts the formation of active cyclin/CDK complexes that are necessary for the G2 to M phase transition.
Figure 2: Mechanism of G2/M cell cycle arrest by polymethoxylated chalcones.
Experimental Protocols
The following are detailed protocols for the key assays used to investigate the anticancer mechanisms of polymethoxylated chalcones.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Polymethoxylated chalcone stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[10]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the polymethoxylated chalcone in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the chalcone dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[10]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Figure 3: Experimental workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[7]
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
Polymethoxylated chalcone
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the polymethoxylated chalcone for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.[9]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[9]
-
Add 5 µL of Annexin V-FITC and 1 µL of PI to the cell suspension.[4]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Add 400 µL of 1X Binding Buffer to each tube.[4]
-
Analyze the samples by flow cytometry within one hour.
-
Set up appropriate compensation and quadrants using unstained and single-stained controls.[14]
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[2]
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
Polymethoxylated chalcone
-
Ice-cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed and treat cells with the polymethoxylated chalcone as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding the pellet dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.[1]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
-
Use a histogram to visualize the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting for Protein Expression Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.[15]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for target proteins, e.g., Bcl-2, Bax, Caspase-3, Cyclin B1, p21)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with the polymethoxylated chalcone, then lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
Polymethoxylated chalcones represent a promising class of compounds for anticancer drug development. Their ability to induce apoptosis and cause cell cycle arrest in cancer cells highlights their therapeutic potential. The protocols and information provided in this document serve as a valuable resource for researchers investigating the detailed molecular mechanisms of these and other potential anticancer agents. Further in vitro and in vivo studies are warranted to fully elucidate their efficacy and safety profiles for clinical applications.
References
- 1. vet.cornell.edu [vet.cornell.edu]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. Advanced Western Blotting Solutions for Cancer Research :: ProteinSimple [proteinsimple.jp]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. bosterbio.com [bosterbio.com]
- 9. researchgate.net [researchgate.net]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. medium.com [medium.com]
Dissolving 2-Hydroxy-3,4,5,6-tetramethoxychalcone for Cell Culture Experiments: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the solubilization of 2-Hydroxy-3,4,5,6-tetramethoxychalcone, a hydrophobic compound, for use in in vitro cell culture experiments. Adherence to these protocols is crucial for achieving reproducible and reliable experimental results.
Introduction
This compound is a member of the chalcone family, a class of flavonoids known for their diverse biological activities. Like many chalcones, this compound exhibits poor solubility in aqueous solutions, presenting a significant challenge for its application in cell-based assays. The most common and effective method for dissolving such hydrophobic compounds for in vitro studies is to first prepare a concentrated stock solution in an organic solvent, which is then diluted to the final working concentration in the aqueous cell culture medium.
Physicochemical Properties and Solubility
The molecular weight of this compound is approximately 344.4 g/mol . Due to its hydrophobic nature, it is practically insoluble in water. The recommended solvent for creating a stock solution for cell culture applications is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).
Table 1: Solubility Data for this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for stock solutions. A concentration of up to 40 mg/mL has been suggested for similar chalcones[1]. |
| Ethanol | Limited | May be used as a co-solvent in some applications, but DMSO is preferred for high-concentration stocks. |
| Water / Aqueous Buffers | Very Low / Insoluble | Direct dissolution is not feasible. |
| Chloroform, Dichloromethane | Soluble | Not suitable for cell culture applications due to high toxicity. |
| Ethyl Acetate, Acetone | Soluble | Not suitable for cell culture applications due to high toxicity. |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
-
Sterile, pre-warmed cell culture medium
-
Laminar flow hood for sterile work
Protocol for Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution. Adjust the amounts as needed for your desired concentration.
-
Weigh the Compound: In a sterile microcentrifuge tube, accurately weigh out 3.44 mg of this compound.
-
Add Solvent: Add 1 mL of high-purity, anhydrous DMSO to the tube.
-
Dissolve: Tightly cap the tube and vortex vigorously for 1-2 minutes until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Store the stock solution in small aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles. Properly stored, the DMSO stock solution should be stable for several weeks.
Protocol for Preparation of Working Solutions in Cell Culture Medium
This protocol details the dilution of the DMSO stock solution to a final concentration for treating cells. It is critical to maintain a low final concentration of DMSO to avoid solvent-induced cytotoxicity. The final DMSO concentration should typically not exceed 0.5%, and ideally be kept below 0.1%.
-
Pre-warm Medium: Pre-warm the appropriate cell culture medium to 37°C.
-
Calculate Dilution: Determine the volume of the DMSO stock solution needed to achieve the desired final concentration in your experiment. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would need 1 µL of the stock solution.
-
Dilution: Add the calculated volume of the DMSO stock solution to the pre-warmed cell culture medium. Crucially, add the DMSO stock to the medium and immediately mix thoroughly by gentle vortexing or pipetting up and down. Do not add the medium to the small volume of DMSO stock, as this can cause the compound to precipitate.
-
Use Immediately: Use the freshly prepared working solution for your cell culture experiment without delay to minimize the risk of precipitation.
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of the test compound used.
Table 2: Example Dilution Series for Cell Culture Experiments
| Stock Solution Conc. | Desired Final Conc. | Volume of Stock per 1 mL of Medium | Final DMSO Conc. |
| 10 mM | 1 µM | 0.1 µL | 0.01% |
| 10 mM | 5 µM | 0.5 µL | 0.05% |
| 10 mM | 10 µM | 1.0 µL | 0.1% |
| 10 mM | 20 µM | 2.0 µL | 0.2% |
| 10 mM | 50 µM | 5.0 µL | 0.5% |
Note: Based on studies with similar chalcones, typical final concentrations for in vitro biological activity range from the low micromolar (e.g., 1-20 µM) to higher concentrations depending on the cell line and endpoint being measured.[2][3][4]
Troubleshooting
Issue: Precipitate forms when diluting the DMSO stock into the cell culture medium.
-
Possible Cause: The final concentration of the chalcone exceeds its solubility limit in the aqueous medium.
-
Solution: Lower the final concentration of the chalcone. Prepare a more dilute working solution.
-
-
Possible Cause: The final concentration of DMSO is too low to maintain solubility.
-
Solution: While keeping the final DMSO concentration below toxic levels (generally <0.5%), ensure it is sufficient. Sometimes a slightly higher DMSO concentration within the safe range can help.
-
-
Possible Cause: Improper mixing technique.
-
Solution: Ensure rapid and thorough mixing immediately after adding the DMSO stock to the pre-warmed medium.
-
Visualized Workflow and Signaling Pathway Considerations
The following diagrams illustrate the experimental workflow for dissolving this compound and a generalized representation of how chalcones may influence cellular signaling pathways.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Generalized signaling pathways potentially affected by chalcones.
References
- 1. 2'-Hydroxy-3,4,4',6'-Tetramethoxychalcone_TargetMol [targetmol.com]
- 2. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 2-Hydroxychalcone as a Potent Compound and Photosensitizer Against Dermatophyte Biofilms [frontiersin.org]
In Vivo Efficacy of Chalcone Derivatives: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo animal models and detailed experimental protocols for evaluating the efficacy of chalcone derivatives across various therapeutic areas, including oncology, inflammation, infectious diseases, and neuroprotection.
I. Anticancer Efficacy of Chalcone Derivatives
Chalcone derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways involved in tumor growth, proliferation, and survival. In vivo assessment of these compounds is crucial to validate their therapeutic efficacy and safety prior to clinical translation.
Data Presentation: Anticancer Efficacy of Chalcone Derivatives in Xenograft Mouse Models
| Chalcone Derivative | Animal Model | Cancer Cell Line | Dosage and Administration | Tumor Volume Reduction (%) | Reference Compound | Citation |
| Xanthohumol | Nude mice | SGC7901 (Gastric) | 20 mg/kg, i.p., daily | 55% | 5-Fluorouracil | [1] |
| Licochalcone A | Nude mice | A549 (Lung) | 10 mg/kg, i.p., every 2 days | 48% | Cisplatin | [1] |
| Butein | BALB/c nude mice | HCT116 (Colon) | 15 mg/kg, i.p., daily | 62% | Oxaliplatin | [2] |
| A novel chalcone derivative (S1) | Swiss albino mice | EAC (Ascites) | 20 mg/kg, p.o., daily | Increased lifespan by 85% | 5-Fluorouracil | [3] |
Experimental Protocol: Human Tumor Xenograft Mouse Model
This protocol outlines the procedure for establishing a human tumor xenograft model in immunocompromised mice to evaluate the in vivo anticancer activity of chalcone derivatives.
Materials:
-
Human cancer cell line of interest (e.g., HCT116, A549, MCF-7)
-
Immunocompromised mice (e.g., BALB/c nude, SCID)
-
Cell culture medium and supplements
-
Matrigel (optional)
-
Chalcone derivative and vehicle control
-
Reference anticancer drug
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Culture: Culture the chosen human cancer cell line under sterile conditions according to standard protocols.
-
Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in serum-free medium or PBS at a concentration of 1 x 10^7 cells/mL. For some cell lines, mixing with Matrigel (1:1 ratio) can improve tumor take rate.
-
Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors become palpable, measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Treatment Initiation: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the chalcone derivative, vehicle control, and reference drug to the respective groups according to the predetermined dosage and schedule (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: Continue monitoring tumor volume and body weight throughout the study. At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition by Chalcones in Cancer
Chalcone derivatives can exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell proliferation, survival, and metabolism in many cancers.[1]
II. Anti-inflammatory Efficacy of Chalcone Derivatives
Chalcone derivatives have shown potent anti-inflammatory properties by modulating key inflammatory pathways and mediators.
Data Presentation: Anti-inflammatory Efficacy of Chalcone Derivatives
| Chalcone Derivative | Animal Model | Inflammation Model | Dosage and Administration | Inhibition of Edema (%) | Key Marker Reduction | Citation |
| Compound 4b | Rat | Carrageenan-induced paw edema | 10 mg/kg, p.o. | 37.05% | Reduced COX-2, 5-LOX, iNOS, PGE2, TNF-α | [4] |
| Licochalcone A | Mouse | LPS-induced acute lung injury | 10 mg/kg, i.p. | - | Reduced inflammatory cell infiltration and cytokines | [5] |
| Chalcone 7x | Mouse | LPS-induced acute lung injury | 10 mg/kg, p.o. | - | Alleviated pulmonary edema and inflammatory cell infiltration | [6] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol describes a widely used acute inflammation model to screen for the anti-inflammatory activity of chalcone derivatives.[7][8]
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan (lambda, Type IV)
-
Chalcone derivative and vehicle control
-
Reference anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week.
-
Grouping: Randomly divide the animals into control and treatment groups.
-
Baseline Measurement: Measure the initial paw volume or thickness of the right hind paw of each rat.
-
Drug Administration: Administer the chalcone derivative, vehicle, or reference drug orally or via intraperitoneal injection.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the control group.
Experimental Workflow: LPS-Induced Acute Lung Injury Model
Signaling Pathway: NF-κB and MAPK Inhibition by Chalcones in Inflammation
Chalcone derivatives can suppress inflammation by inhibiting the NF-κB and MAPK signaling pathways, which are central to the production of pro-inflammatory mediators.[3][9][10]
III. Antimicrobial Efficacy of Chalcone Derivatives
Chalcone derivatives have emerged as a promising class of antimicrobial agents with activity against a broad spectrum of pathogens, including drug-resistant strains.
Data Presentation: In Vivo Antimicrobial Efficacy of Chalcone Derivatives
| Chalcone Derivative | Animal Model | Pathogen | Dosage and Administration | Outcome | Citation |
| Compound 14b | Mouse | Staphylococcus aureus (septicemia) | 10 mg/kg, i.v. | 80% survival | [11] |
| Sanjuanolide | Mouse | Staphylococcus aureus | - | Bacteriostatic and bactericidal effects | [12] |
| Chalcone derivative 2 | Mouse | Staphylococcus aureus MTCC-96 | 20 mg/kg, i.p. | Significant reduction in bacterial burden in organs and blood | [13] |
Experimental Protocol: Mouse Septicemia Model
This protocol is used to evaluate the in vivo efficacy of chalcone derivatives in a systemic bacterial infection model.
Materials:
-
BALB/c mice
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Bacterial culture medium
-
Chalcone derivative and vehicle control
-
Reference antibiotic
-
Saline
Procedure:
-
Bacterial Culture: Grow the bacterial strain to the mid-logarithmic phase.
-
Inoculum Preparation: Wash the bacterial cells and resuspend them in sterile saline to the desired concentration (e.g., 1 x 10^8 CFU/mL).
-
Infection: Inject the bacterial suspension intravenously or intraperitoneally into the mice.
-
Treatment: Administer the chalcone derivative, vehicle, or reference antibiotic at specified time points post-infection.
-
Monitoring: Monitor the mice for signs of illness and mortality for a defined period (e.g., 7 days).
-
Bacterial Load Determination (Optional): At specific time points, euthanize a subset of mice, and collect blood and organs (e.g., spleen, liver) to determine the bacterial load by plating serial dilutions on agar plates.
IV. Neuroprotective Efficacy of Chalcone Derivatives
Chalcone derivatives have shown promise in preclinical models of neurodegenerative diseases due to their antioxidant and anti-inflammatory properties.
Data Presentation: Neuroprotective Efficacy of Chalcone Derivatives
| Chalcone Derivative | Animal Model | Neurotoxicity Model | Dosage and Administration | Neuroprotective Effect | Citation |
| Sofalcone | Mouse | MPTP-induced Parkinson's disease | 50 mg/kg, p.o. | Ameliorated motor impairments and prevented dopaminergic neuron loss | [14][15] |
| Chana 30 | Mouse | Aβ(1-42)-induced Alzheimer's disease | 10 mg/kg, i.p. | Reduced learning and memory deficits | [16] |
| Spirocyclic chalcone X38 | Mouse | Traumatic optic nerve injury | 10 mg/kg, i.p. | Ameliorated retinal thinning and loss of optic nerve function | [17] |
Experimental Protocol: MPTP-Induced Mouse Model of Parkinson's Disease
This protocol describes the induction of a Parkinson's disease-like phenotype in mice to evaluate the neuroprotective effects of chalcone derivatives.[14][15]
Materials:
-
C57BL/6 mice
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
Chalcone derivative and vehicle control
-
Saline
-
Behavioral testing apparatus (e.g., rotarod)
-
Reagents for immunohistochemistry and neurochemical analysis
Procedure:
-
MPTP Administration: Administer MPTP (e.g., 20 mg/kg, i.p.) to the mice once daily for four consecutive days to induce dopaminergic neurodegeneration.
-
Chalcone Treatment: Administer the chalcone derivative or vehicle to the mice daily, starting before or after the MPTP injections, depending on the study design (preventive or therapeutic).
-
Behavioral Assessment: Conduct behavioral tests, such as the rotarod test, to assess motor coordination and balance at different time points after MPTP administration.
-
Neurochemical and Histological Analysis: At the end of the study, euthanize the mice and collect brain tissue. Analyze the levels of dopamine and its metabolites in the striatum using HPLC. Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify the loss of dopaminergic neurons.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel chalcone candidates as potential in vitro and in vivo anti-inflammatory agents: Synthesis, in silico docking, multitarget bioevaluation and molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Licochalcone A protects against LPS-induced inflammation and acute lung injury by directly binding with myeloid differentiation factor 2 (MD2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chalcone derivatives ameliorate lipopolysaccharide-induced acute lung injury and inflammation by targeting MD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of membrane-targeting chalcone derivatives as antibacterial agents against multidrug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Structural modification and antibacterial property studies of natural chalcone sanjuanolide [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Sofalcone attenuates neurodegeneration in MPTP-induced mouse model of Parkinson's disease by inhibiting oxidative stress and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protective effects of a chalcone derivative against Aβ-induced oxidative stress and neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Green synthesis of neuroprotective spirocyclic chalcone derivatives and their role in protecting against traumatic optic nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by 2-Hydroxy-3,4,5,6-tetramethoxychalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-3,4,5,6-tetramethoxychalcone is a member of the chalcone family, a class of compounds that are precursors to flavonoids and are known for their diverse biological activities. Various chalcone derivatives have been investigated for their potential as anti-cancer agents due to their ability to induce programmed cell death, or apoptosis, in cancer cells. Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, is a powerful technique for the quantitative analysis of apoptosis. This document provides detailed protocols and application notes for assessing the apoptotic effects of this compound on cancer cells.
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but it can penetrate late-stage apoptotic and necrotic cells where membrane integrity is compromised. Therefore, combined staining with Annexin V and PI allows for the differentiation between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic or necrotic cells (Annexin V+ / PI+).
Data Presentation
The following tables present illustrative quantitative data on the dose- and time-dependent induction of apoptosis in a hypothetical cancer cell line treated with this compound. This data is provided as an example for data presentation and analysis.
Table 1: Dose-Dependent Effect of this compound on Apoptosis Induction at 24 hours.
| Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 | 4.8 ± 0.9 |
| 10 | 85.6 ± 3.5 | 8.1 ± 1.2 | 6.3 ± 0.9 | 14.4 ± 2.1 |
| 25 | 60.3 ± 4.2 | 25.4 ± 2.8 | 14.3 ± 1.5 | 39.7 ± 4.3 |
| 50 | 35.1 ± 3.8 | 40.2 ± 3.1 | 24.7 ± 2.5 | 64.9 ± 5.6 |
| 100 | 15.8 ± 2.9 | 55.9 ± 4.5 | 28.3 ± 3.1 | 84.2 ± 7.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Time-Dependent Effect of 50 µM this compound on Apoptosis Induction.
| Time (hours) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 | 96.1 ± 1.8 | 2.1 ± 0.3 | 1.8 ± 0.2 | 3.9 ± 0.5 |
| 12 | 70.5 ± 4.1 | 18.3 ± 2.2 | 11.2 ± 1.4 | 29.5 ± 3.6 |
| 24 | 35.1 ± 3.8 | 40.2 ± 3.1 | 24.7 ± 2.5 | 64.9 ± 5.6 |
| 48 | 10.2 ± 2.5 | 35.5 ± 4.0 | 54.3 ± 5.1 | 89.8 ± 9.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the desired cancer cell line in 6-well plates at a density of 2-5 x 10^5 cells per well in complete culture medium.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment and recovery.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution with culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Cell Treatment: Remove the culture medium from the wells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control group treated with the same final concentration of DMSO.
-
Incubation: Incubate the treated cells for the desired time points (e.g., 12, 24, or 48 hours).
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
-
Cell Harvesting: After the treatment period, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle, non-enzymatic cell dissociation solution or trypsin-EDTA. Combine the floating and adherent cells for each sample.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Final Preparation: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
Mandatory Visualization
Caption: Experimental workflow for apoptosis analysis using flow cytometry.
Caption: Illustrative intrinsic apoptosis signaling pathway induced by a chalcone.
Application Notes and Protocols: Tubulin Polymerization Inhibition Assay for Chalcone Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton involved in essential cellular functions, including mitosis, intracellular transport, and the maintenance of cell shape. The inherent dynamism of microtubules, characterized by alternating phases of polymerization and depolymerization, makes them a prime target for the development of anticancer therapeutics.[1] Chalcones, a class of naturally occurring and synthetic compounds, have demonstrated significant potential as inhibitors of tubulin polymerization, thereby exhibiting noteworthy antitumor activity.[2][3][4] These compounds typically exert their inhibitory effects by binding to the colchicine-binding site on β-tubulin. This interaction disrupts microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[2][3]
These application notes provide detailed protocols for conducting tubulin polymerization inhibition assays specifically tailored for the evaluation of chalcone compounds. Methodologies for both absorbance-based and fluorescence-based assays are presented, along with guidelines for data interpretation and presentation.
Signaling Pathway of Tubulin Polymerization and Inhibition by Chalcones
Tubulin polymerization is a GTP-dependent process. GTP-bound αβ-tubulin heterodimers are incorporated into the growing end of a microtubule. Following incorporation, GTP is hydrolyzed to GDP, which destabilizes the microtubule lattice and facilitates depolymerization. Chalcone compounds interfere with this dynamic equilibrium. By binding to the colchicine site on β-tubulin, they prevent the necessary conformational changes required for the polymerization of tubulin dimers into microtubules, thereby shifting the equilibrium towards depolymerization.[1]
Experimental Workflow
The general workflow for assessing the inhibitory effect of chalcone compounds on tubulin polymerization involves preparing the tubulin and test compounds, initiating the polymerization reaction, monitoring the process using either absorbance or fluorescence, and finally, analyzing the data to determine the inhibitory potency (e.g., IC50 value).
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxy-3,4,5,6-tetramethoxychalcone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Hydroxy-3,4,5,6-tetramethoxychalcone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Claisen-Schmidt condensation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Catalyst: The chosen base may not be strong enough to deprotonate the acetophenone. 2. Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may be occurring at higher temperatures. 3. Incorrect Stoichiometry: The molar ratio of reactants and catalyst may not be optimal. 4. Insufficient Reaction Time: The reaction may not have proceeded to completion. | 1. Catalyst Selection: Sodium hydroxide (NaOH) is a highly effective catalyst for this reaction.[1][2] If using other bases like potassium hydroxide (KOH), ensure it is sufficiently concentrated. 2. Temperature Control: Maintaining the reaction temperature at 0°C has been shown to improve yield and purity by minimizing side reactions.[1][2] 3. Optimize Stoichiometry: A common starting point is a 1:1 molar ratio of the 2'-hydroxyacetophenone and benzaldehyde. The amount of base catalyst also significantly impacts the yield; for a 0.05 mol scale reaction, 20 mL of 40% aqueous NaOH has been used effectively.[1][2] 4. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials. A reaction time of approximately 4 hours is often sufficient.[1][2] |
| Formation of Multiple Products (Impure Product) | 1. Side Reactions: At higher temperatures, self-condensation of the acetophenone or Cannizzaro reaction of the benzaldehyde can occur. 2. Impure Starting Materials: The purity of the 2'-hydroxy-3,4,5,6-tetramethoxyacetophenone and benzaldehyde is crucial. | 1. Maintain Low Temperature: Running the reaction at 0°C is critical to suppress the formation of byproducts.[1][2] 2. Use Pure Reagents: Ensure the purity of your starting materials through appropriate characterization before starting the synthesis. |
| Difficulty in Product Isolation/Purification | 1. Oily Product: The product may not precipitate cleanly from the reaction mixture. 2. Ineffective Recrystallization: The chosen solvent may not be suitable for recrystallization. | 1. Proper Work-up: After the reaction is complete, pour the mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone.[3] 2. Solvent Screening for Recrystallization: Ethanol is a commonly used and effective solvent for recrystallizing 2'-hydroxychalcones.[3] If ethanol is not effective, screen other polar protic solvents. |
| Reaction Fails to Initiate | 1. Inactive Catalyst: The base solution may have degraded over time (e.g., absorbed CO2 from the air). 2. Poor Solubility of Reactants: The starting materials may not be fully dissolved in the chosen solvent. | 1. Use Freshly Prepared Catalyst Solution: Prepare the aqueous NaOH solution fresh before use. 2. Choose an Appropriate Solvent: Isopropyl alcohol (IPA) has been shown to be a good solvent for this reaction, superior to methanol and ethanol in some cases.[1][2] Dimethyl sulfoxide (DMSO) is another option that can lead to reduced reaction times and increased yields.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most widely used method is the Claisen-Schmidt condensation.[3][5] This reaction involves the base-catalyzed condensation of 2'-hydroxy-3,4,5,6-tetramethoxyacetophenone with benzaldehyde.
Q2: Which catalyst and solvent system is recommended for optimal yield?
A2: A combination of a strong base like sodium hydroxide (NaOH) as the catalyst and isopropyl alcohol (IPA) as the solvent has been reported to give good results for the synthesis of related 2'-hydroxychalcones.[1][2]
Q3: How critical is the reaction temperature?
A3: Temperature has a significant impact on both the yield and purity of the product.[1][2] Maintaining the reaction at a low temperature, such as 0°C, is often recommended to minimize the formation of side products and maximize the yield of the desired chalcone.[1][2]
Q4: What are the key steps for purifying the final product?
A4: The typical purification process involves:
-
Quenching the reaction mixture in an ice/acid bath to precipitate the crude product.[3]
-
Collecting the solid by vacuum filtration and washing with cold water.[3]
-
Recrystallizing the crude product from a suitable solvent, such as ethanol, to obtain the pure this compound.[3]
Q5: Are there any alternative "green" synthesis methods available?
A5: Yes, mechanochemical synthesis using a ball mill has been shown to be a highly efficient and environmentally friendly alternative for the synthesis of 2'-hydroxychalcones, in some cases leading to yields as high as 96%.[6][7] This method often uses a solid base like potassium hydroxide (KOH) and minimizes or eliminates the need for a solvent.
Experimental Protocols
Protocol 1: Conventional Claisen-Schmidt Condensation
This protocol is adapted from optimized procedures for the synthesis of 2'-hydroxychalcones.[1][2][3]
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 0.05 mol of 2'-hydroxy-3,4,5,6-tetramethoxyacetophenone and 0.05 mol of benzaldehyde in 50 mL of isopropyl alcohol (IPA).
-
Reaction Initiation: Cool the mixture to 0°C in an ice bath.
-
Catalyst Addition: Slowly add 20 mL of a freshly prepared 40% aqueous solution of sodium hydroxide (NaOH) to the stirred mixture while maintaining the temperature at 0°C.
-
Reaction Progression: Continue stirring the reaction mixture at 0°C for approximately 4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).
-
Product Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) until the solution is acidic, which will cause the chalcone to precipitate.
-
Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water. Purify the crude product by recrystallization from ethanol.
Protocol 2: Mechanochemical Synthesis (Ball Milling)
This protocol is based on a high-yield method for synthesizing 2'-hydroxychalcones.[6][7]
-
Reactant Preparation: In a ball mill grinding jar, combine 1 equivalent of 2'-hydroxy-3,4,5,6-tetramethoxyacetophenone, 1 equivalent of benzaldehyde, and 2 equivalents of solid potassium hydroxide (KOH).
-
Grinding: Perform the grinding in two cycles of 30 minutes each.
-
Work-up: After grinding, add cold methanol to the resulting powder, followed by acidification with cold 1 M HCl.
-
Purification: Filter the resulting solid, wash with water, and dry under a vacuum to yield the final product.
Data Presentation
| Synthesis Method | Catalyst | Solvent | Temperature | Reaction Time | Reported Yield | Reference(s) |
| Conventional | 40% aq. NaOH | Isopropyl Alcohol | 0°C | ~4 hours | Up to 95.55% | [1][2] |
| Mechanochemical | KOH (solid) | Solvent-free | Room Temperature | 2 x 30 min cycles | Up to 96% | [6][7] |
| Alternative Solvent | Not specified | DMSO | Not specified | Reduced time | Increased yield | [4] |
Visualizations
Caption: Mechanism of the Claisen-Schmidt condensation.
Caption: Experimental workflow for chalcone synthesis.
References
- 1. ajrconline.org [ajrconline.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. "A Study of the Synthesis of 2'-Hydroxychalcones" by Edward Hong [scholars.fhsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Polymethoxylated Chalcones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of polymethoxylated chalcones (PMCs) in aqueous media. Our goal is to equip you with the necessary information and protocols to enhance the dissolution and bioavailability of these promising compounds in your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why do polymethoxylated chalcones exhibit poor water solubility?
A1: Polymethoxylated chalcones are characterized by a chemical structure featuring two aromatic rings linked by an α,β-unsaturated carbonyl system, with multiple methoxy (-OCH3) groups attached. This high degree of methoxylation increases the lipophilicity (fat-solubility) and reduces the number of hydroxyl (-OH) groups available for hydrogen bonding with water molecules. This inherent hydrophobicity is the primary reason for their low solubility in aqueous solutions.
Q2: What are the common consequences of poor aqueous solubility in experimental settings?
A2: Poor aqueous solubility can lead to several challenges in research and development, including:
-
Underestimation of biological activity: In in vitro assays, the compound may precipitate out of the culture medium, leading to an inaccurate assessment of its true potency.
-
Low and variable oral bioavailability: In in vivo studies, poor solubility limits the dissolution of the compound in the gastrointestinal fluids, resulting in poor absorption and inconsistent therapeutic effects.
-
Difficulties in formulation development: Challenges in preparing stable and effective dosage forms for preclinical and clinical studies.
Q3: What are the primary strategies to improve the aqueous solubility of polymethoxylated chalcones?
A3: Several formulation strategies can be employed to overcome the solubility limitations of PMCs. The most common and effective approaches include:
-
Nanoformulations: Reducing the particle size of the PMC to the nanometer range significantly increases the surface area-to-volume ratio, leading to enhanced dissolution rates. Common nanoformulations include nanoemulsions and polymeric nanoparticles.
-
Solid Dispersions: Dispersing the PMC in a hydrophilic polymer matrix at a solid-state can improve its wettability and dissolution. The PMC exists in an amorphous state within the polymer, which has a higher energy state and is more soluble than its crystalline form.
-
Cyclodextrin Inclusion Complexes: Encapsulating the hydrophobic PMC molecule within the lipophilic cavity of a cyclodextrin molecule forms a complex with a hydrophilic exterior, thereby increasing its apparent water solubility.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of PMC in cell culture media. | The concentration of the PMC exceeds its solubility limit in the aqueous environment of the media. | - Lower the final concentration of the PMC in the assay.- Use a solubilization technique such as nanoemulsions, solid dispersions, or cyclodextrin complexes.- Increase the serum concentration in the media, as serum proteins can help to solubilize hydrophobic compounds. |
| Inconsistent results in biological assays. | - Incomplete dissolution of the PMC stock solution.- Precipitation of the PMC upon dilution into aqueous buffers.- Adsorption of the hydrophobic PMC to plasticware. | - Ensure the stock solution is fully dissolved before use.- Prepare formulations (e.g., nanoemulsions) to maintain solubility upon dilution.- Use low-adhesion plasticware or pre-treat plates with a blocking agent like bovine serum albumin (BSA). |
| Low oral bioavailability in animal studies. | Poor dissolution of the PMC in the gastrointestinal tract. | - Formulate the PMC as a nanoemulsion, solid dispersion, or cyclodextrin inclusion complex to improve dissolution and absorption.[1] |
| Difficulty in preparing a stable nanoemulsion. | - Inappropriate oil phase, surfactant, or co-surfactant selection.- Incorrect homogenization parameters (speed, time, pressure). | - Systematically screen different oils, surfactants, and co-surfactants to find a compatible system.- Optimize homogenization parameters to achieve the desired droplet size and stability. |
| Recrystallization of PMC in solid dispersion over time. | The amorphous state is thermodynamically unstable. | - Select a polymer carrier that has strong interactions (e.g., hydrogen bonding) with the PMC.- Store the solid dispersion in a desiccator to prevent moisture-induced recrystallization. |
Quantitative Data on Solubility Enhancement
The following tables summarize the aqueous solubility of representative polymethoxylated flavonoids and the significant improvements achieved through various formulation strategies.
Table 1: Aqueous Solubility of Selected Polymethoxylated Flavonoids
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Aqueous Solubility |
| Nobiletin | C21H22O8 | 402.4 | < 1 µg/mL[2] |
| Tangeretin | C20H20O7 | 372.37 | 0.037 g/L (37 µg/mL)[1] |
| 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone | C21H22O9 | 418.39 | Data not readily available, expected to be very low |
Table 2: Fold Increase in Aqueous Solubility of Polymethoxylated Flavonoids with Different Formulation Strategies
| Compound | Formulation Strategy | Fold Increase in Solubility | Reference |
| Nobiletin | Ionic Liquid (CAGE) | ~450-fold | [3] |
| Nobiletin | Nanoemulsion | Enhanced bioavailability, specific solubility increase not stated | [4][5] |
| Tangeretin | Emulsion-based delivery systems with HPMC | Increased bioaccessibility from ~36% to 90% | [6] |
| Naringenin (a flavonoid) | Solid Dispersion with PVP | 100% release at pH 6.8 | [7] |
| Raloxifene (BCS Class II drug) | Cyclodextrin (SBECD) Complex | ~1285-fold | [8] |
Experimental Protocols
Protocol 1: Preparation of Polymethoxylated Chalcone-Loaded Nanoemulsion
This protocol describes the preparation of a PMC-loaded nanoemulsion using the spontaneous emulsification method.[4][9]
Materials:
-
Polymethoxylated chalcone (PMC)
-
Oil phase (e.g., medium-chain triglycerides - MCT)
-
Lipophilic surfactant (e.g., soybean lecithin)
-
Hydrophilic surfactant (e.g., Polysorbate 20 or 80)
-
Aqueous phase (deionized water)
Procedure:
-
Organic Phase Preparation: Dissolve the PMC and the lipophilic surfactant in the oil phase.
-
Aqueous Phase Preparation: Dissolve the hydrophilic surfactant in the aqueous phase.
-
Emulsification: Slowly add the organic phase to the aqueous phase under constant magnetic stirring.
-
Homogenization: Subject the resulting emulsion to high-speed or high-pressure homogenization to reduce the droplet size to the nanometer range.
-
Characterization:
-
Droplet Size and Polydispersity Index (PDI): Use Dynamic Light Scattering (DLS).
-
Zeta Potential: Measure to assess the stability of the nanoemulsion.
-
Encapsulation Efficiency: Determine the amount of PMC successfully encapsulated within the nanoemulsion droplets.
-
Protocol 2: Preparation of Polymethoxylated Chalcone Solid Dispersion
This protocol outlines the solvent evaporation method for preparing a PMC solid dispersion.[10][11]
Materials:
-
Polymethoxylated chalcone (PMC)
-
Hydrophilic polymer carrier (e.g., Polyvinylpyrrolidone - PVP K30, HPMC-AS)
-
Organic solvent (e.g., ethanol, methanol, or acetone)
Procedure:
-
Solution Preparation: Dissolve both the PMC and the polymer carrier in the organic solvent.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure. A thin film of the solid dispersion will form on the wall of the flask.
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and sieve it to obtain a fine powder.
-
Characterization:
-
Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD): To confirm the amorphous state of the PMC in the dispersion.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To investigate potential interactions between the PMC and the polymer.
-
Dissolution Studies: To evaluate the enhancement of the dissolution rate compared to the pure PMC.
-
Protocol 3: Preparation of Polymethoxylated Chalcone-Cyclodextrin Inclusion Complex
This protocol details the co-precipitation method for preparing a PMC-cyclodextrin inclusion complex.[12]
Materials:
-
Polymethoxylated chalcone (PMC)
-
Cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin)
-
Deionized water
-
Organic solvent (e.g., ethanol)
Procedure:
-
Cyclodextrin Solution: Dissolve the cyclodextrin in deionized water with stirring.
-
PMC Solution: Dissolve the PMC in a minimal amount of the organic solvent.
-
Complexation: Slowly add the PMC solution to the cyclodextrin solution under continuous stirring.
-
Precipitation: Continue stirring for a specified period (e.g., 24 hours) to allow for complex formation and precipitation.
-
Isolation: Collect the precipitate by filtration or centrifugation.
-
Drying: Wash the precipitate with a small amount of cold water and then dry it in a vacuum oven.
-
Characterization:
-
Phase Solubility Studies: To determine the stoichiometry of the complex and the stability constant.
-
DSC, XRD, and FTIR: To confirm the formation of the inclusion complex.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide evidence of the inclusion of the PMC within the cyclodextrin cavity.
-
Signaling Pathway Diagrams
Polymethoxylated chalcones have been shown to modulate several key signaling pathways involved in cellular processes like inflammation, proliferation, and survival. Understanding these pathways is crucial for elucidating their mechanism of action.
References
- 1. Tangeretin - Wikipedia [en.wikipedia.org]
- 2. Nobiletin as a Molecule for Formulation Development: An Overview of Advanced Formulation and Nanotechnology-Based Strategies of Nobiletin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transdermal delivery of nobiletin using ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Characterization, stability, digestion and absorption of a nobiletin nanoemulsion using DHA-enriched phosphatidylcholine as an emulsifier in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and Evaluation of Amorphous Solid Dispersions for Enhancing Luteolin’s Solubility in Simulated Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flavonoid-Based Nanogels: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
Technical Support Center: Optimizing 2-Hydroxy-3,4,5,6-tetramethoxychalcone Dosage for HCT-116 Cells
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Hydroxy-3,4,5,6-tetramethoxychalcone and the HCT-116 human colorectal carcinoma cell line. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help optimize your experimental dosage and workflow.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for treating HCT-116 cells with this compound?
Q2: How long should I incubate HCT-116 cells with the compound?
A2: Incubation times can vary depending on the endpoint being measured. For initial cytotoxicity screening using an MTT assay, incubation periods of 24, 48, and 72 hours are common. For studies on cell cycle arrest or apoptosis, a 24 to 48-hour treatment is often sufficient to observe significant effects.
Q3: What solvent should I use to dissolve this compound?
A3: Chalcones are typically soluble in organic solvents such as dimethyl sulfoxide (DMSO). Prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level, which is typically below 0.5%. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q4: My MTT assay results are inconsistent. What are the common causes?
A4: Inconsistent MTT assay results can stem from several factors, including uneven cell seeding, pipetting errors, contamination, or interference from the test compound. Refer to the troubleshooting guide below for a detailed breakdown of potential issues and solutions.
Q5: How do I interpret the results of my cell cycle analysis?
A5: Cell cycle analysis by flow cytometry will show the distribution of cells in different phases (G0/G1, S, and G2/M). An accumulation of cells in a specific phase after treatment suggests a cell cycle arrest at that checkpoint. A sub-G1 peak is often indicative of apoptosis due to DNA fragmentation.
Quantitative Data Summary
While specific data for this compound in HCT-116 cells is limited, the following table summarizes the cytotoxic activity of other structurally related chalcones in various cancer cell lines to guide initial dosage selection.
| Chalcone Derivative | Cell Line | IC50 Value | Reference |
| 2',4-Dihydroxy-4',6'-dimethoxy-chalcone | MCF-7 (Breast Cancer) | 52.5 µM | [1] |
| 2',4-Dihydroxy-4',6'-dimethoxy-chalcone | MDA-MB-231 (Breast Cancer) | 66.4 µM | [1] |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone derivative (2h) | A-549 (Lung Cancer) | 9.99 µM | [2] |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone derivative (2h) | FaDu (Pharyngeal Cancer) | 13.98 µM | [2] |
| 2,4,6-trimethoxy-4'-nitrochalcone (Ch-19) | KYSE-450 (Esophageal Cancer) | 4.97 µM | [3] |
| 2,4,6-trimethoxy-4'-nitrochalcone (Ch-19) | Eca-109 (Esophageal Cancer) | 9.43 µM | [3] |
Detailed Experimental Protocols
HCT-116 Cell Culture
-
Growth Medium : McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions : Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing : When cells reach 70-80% confluency, wash with 1X PBS and detach using a suitable enzyme like Trypsin-EDTA. Neutralize the enzyme with complete growth medium, centrifuge the cells, and resuspend the pellet in fresh medium for plating.
MTT Cell Viability Assay
-
Cell Seeding : Seed HCT-116 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment : The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation : Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition : After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours until formazan crystals are visible.
-
Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment : Seed HCT-116 cells in 6-well plates and treat with the desired concentrations of the compound for 24 or 48 hours.
-
Cell Harvesting : Harvest the cells by trypsinization, wash with cold 1X PBS, and collect the cell pellet by centrifugation.
-
Fixation : Resuspend the cell pellet in 70% ice-cold ethanol while vortexing gently and fix overnight at -20°C.
-
Staining : Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis : Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding or pipetting errors. | Ensure the cell suspension is homogenous before and during plating. Calibrate pipettes regularly. |
| High background absorbance | Contamination of medium or reagents. The compound may be colored or directly reduce MTT. | Use fresh, sterile reagents. Run a "compound only" control (compound in media without cells) and subtract this background. |
| Low signal or poor sensitivity | Insufficient cell number or low metabolic activity. | Optimize cell seeding density. Increase incubation time with the compound or MTT reagent. |
| Formazan crystals not dissolving | Incomplete solubilization. | Ensure complete removal of media before adding DMSO. Gently agitate the plate to aid dissolution. |
Cell Cycle Analysis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High percentage of debris in the sample | Excessive cell death or harsh handling. | Handle cells gently during harvesting and fixation. Optimize compound concentration to avoid excessive cytotoxicity. |
| Broad G1 and G2/M peaks | Inconsistent staining or cell doublets. | Ensure proper fixation and staining procedures. Run the sample at a low flow rate to minimize doublets. |
| No clear cell cycle distribution | Inappropriate cell density or staining issues. | Ensure cells are in the logarithmic growth phase. Check the concentration and quality of the PI staining solution. |
Visualizations
Experimental Workflow for Dosage Optimization
Caption: Workflow for optimizing the dosage of this compound.
Plausible Signaling Pathway Affected in HCT-116 Cells
Caption: A plausible signaling cascade initiated by the chalcone in HCT-116 cells.
Troubleshooting Decision Tree for MTT Assay
References
- 1. Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Degradation of Chalcones During In Vitro Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the degradation of chalcones during in vitro assays, ensuring the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of chalcone degradation in in vitro assays?
A1: The degradation of chalcones in in vitro assays is primarily caused by a combination of chemical instability and interactions with assay components. The α,β-unsaturated ketone moiety in the chalcone backbone makes them susceptible to various reactions. Key factors include:
-
pH of the medium: Chalcones can undergo hydrolysis, isomerization, or cyclization depending on the pH of the assay buffer or cell culture medium. The trans isomer is generally more stable, but equilibrium between cis and trans isomers can be pH-dependent.[1]
-
Temperature: Elevated temperatures during incubation can accelerate the rate of degradation.[2]
-
Light exposure: Chalcones can be photosensitive and may undergo photodegradation upon exposure to UV or even ambient light.[2]
-
Oxidation: The presence of oxidizing agents or reactive oxygen species in the medium can lead to oxidative degradation of the chalcone structure.[2]
-
Interaction with media components: Components in complex cell culture media, such as serum proteins (e.g., albumin), can bind to chalcones, potentially affecting their stability and bioavailability.[3][4]
-
Enzymatic degradation: Cells used in the assay may metabolize the chalcones, leading to their degradation.
Q2: How can I detect if my chalcone is degrading during an experiment?
A2: Several analytical techniques can be employed to detect and quantify chalcone degradation:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. By running samples at different time points during your assay, you can monitor the decrease in the peak area of the parent chalcone and the appearance of new peaks corresponding to degradation products. A UV-Vis detector is typically used, with a detection wavelength between 310-370 nm where chalcones exhibit strong absorbance.[2][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to identify the mass of the degradation products, providing valuable information for their structural elucidation.[3]
-
UV-Vis Spectroscopy: A simple way to monitor for changes is to record the UV-Vis spectrum of your chalcone solution over time. A change in the absorbance maximum or the overall spectral shape can indicate degradation.
Q3: What is the best solvent to use for preparing chalcone stock solutions?
A3: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of chalcones due to its excellent solubilizing power for a wide range of organic compounds. However, it is crucial to keep the final concentration of DMSO in the cell culture medium low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[5]
Q4: Can the presence of serum in my cell culture medium affect chalcone stability?
A4: Yes, serum proteins, particularly albumin, can bind to chalcones.[3][4] This binding can have a dual effect. On one hand, it may solubilize hydrophobic chalcones, preventing precipitation. On the other hand, it can also affect the free concentration of the chalcone available to the cells and potentially influence its stability. The exact effect can be compound-specific.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro assays with chalcones.
Problem 1: Inconsistent or non-reproducible results between experiments.
-
Possible Cause: Degradation of the chalcone in the stock solution or in the assay medium.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions: Avoid using old stock solutions. Prepare fresh solutions from solid compound for each experiment.
-
Minimize incubation time: If experimentally feasible, reduce the duration of the assay to minimize the time the chalcone is exposed to potentially degrading conditions.
-
Conduct a stability study: Perform a time-course experiment where you incubate the chalcone in the assay medium under the exact experimental conditions (temperature, CO2, etc.) but without cells. Analyze samples at different time points (e.g., 0, 2, 4, 8, 24, 48 hours) by HPLC to quantify the extent of degradation.
-
Control for light exposure: Protect your stock solutions and assay plates from light by wrapping them in aluminum foil or using amber-colored tubes and plates.
-
Problem 2: Precipitation of the compound in the assay medium.
-
Possible Cause: Poor aqueous solubility of the chalcone.
-
Troubleshooting Steps:
-
Visually inspect for precipitation: After adding the compound to the medium, visually inspect the wells under a microscope for any signs of precipitation.
-
Decrease the final concentration: The working concentration may be above the solubility limit of the chalcone in the final assay medium.
-
Optimize the dilution protocol: Instead of a single large dilution, perform serial dilutions of your DMSO stock solution in the assay medium. This gradual decrease in DMSO concentration can help keep the compound in solution.
-
Pre-warm the medium: Adding the stock solution to a pre-warmed (37°C) medium can sometimes improve solubility.
-
Use solubilizing agents: If your experimental design allows, the presence of serum can help solubilize hydrophobic compounds. Alternatively, consider using solubilizing agents like cyclodextrins, but be sure to test for their potential effects on your assay.
-
Problem 3: Low or no biological activity observed.
-
Possible Cause: The chalcone has degraded into inactive byproducts.
-
Troubleshooting Steps:
-
Verify compound integrity: Before starting your assay, confirm the purity of your chalcone stock solution using HPLC.
-
Perform a forced degradation study: Subject your chalcone to stress conditions (acid, base, oxidation, heat, light) to understand its degradation profile. This can help you identify conditions to avoid during your assay.
-
Include positive controls: Use a known active compound to ensure that the assay itself is working correctly.
-
Quantitative Data Summary
While specific degradation kinetics are highly dependent on the chalcone structure and experimental conditions, the following table summarizes the general stability of chalcones under various stress conditions as reported in the literature.
| Chalcone Type | Condition | Observation | Reference(s) |
| Thiophene Chalcone | Acidic Hydrolysis (1N HCl, 100°C, 10 min) | Degradation observed | [6] |
| Thiophene Chalcone | Basic Hydrolysis (0.1N NaOH, 100°C, 10 min) | Significant degradation | [6] |
| Thiophene Chalcone | Oxidative Stress (30% H2O2) | Degradation observed | [6] |
| Thiophene Chalcone | Thermal Stress (85°C, 24h) | Stable | [6] |
| Thiophene Chalcone | Photolytic Stress (1.2 million Lux hours) | Degradation observed | [6] |
| Achyrobichalcone | Alkaline Media | Unstable | [7] |
| Curcuminoid Chalcones | Alkaline Environment | Extremely unstable | [8] |
| Curcuminoid Chalcones | Acidic Environment | Very unstable | [8] |
| Curcuminoid Chalcones | Neutral Environment | Unstable | [8] |
| Curcuminoid Chalcones | Oxidizing Environment | Practically stable | [8] |
| Curcuminoid Chalcones | Photolabile (in solution and solid phase) | Unstable | [8] |
Experimental Protocols
Protocol 1: General Stability Assessment of a Chalcone in Cell Culture Medium using HPLC
This protocol outlines a method to determine the stability of a chalcone in a specific cell culture medium over a typical experiment duration.
Materials:
-
Chalcone of interest
-
DMSO (HPLC grade)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with or without serum, as required for the assay
-
HPLC system with a UV-Vis detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other appropriate buffer components for the mobile phase
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare a stock solution of the chalcone in DMSO (e.g., 10 mM).
-
Prepare the working solution: Dilute the stock solution in the cell culture medium to the final concentration used in your assay (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Time point 0: Immediately after preparing the working solution, take an aliquot (e.g., 1 mL), transfer it to a microcentrifuge tube, and store it at -20°C or analyze it immediately by HPLC. This will serve as your reference.
-
Incubate the remaining working solution: Place the rest of the working solution in the incubator under the same conditions as your cell-based assay (37°C, 5% CO2).
-
Collect samples at various time points: At predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot (e.g., 1 mL) and store it at -20°C until analysis.
-
HPLC Analysis:
-
Thaw all samples.
-
Prepare a calibration curve using standard solutions of the chalcone at known concentrations.
-
Inject the samples from each time point into the HPLC system.
-
Use a suitable mobile phase and gradient to achieve good separation of the parent chalcone from any degradation products. A common mobile phase is a mixture of acetonitrile and water with 0.1% formic acid.
-
Monitor the elution profile at the wavelength of maximum absorbance for your chalcone.
-
-
Data Analysis:
-
Quantify the concentration of the chalcone in each sample using the calibration curve.
-
Calculate the percentage of the chalcone remaining at each time point relative to the concentration at time 0.
-
Plot the percentage of remaining chalcone versus time to visualize the degradation profile.
-
Protocol 2: Forced Degradation Study of a Chalcone
This protocol is used to investigate the intrinsic stability of a chalcone under various stress conditions, as recommended by ICH guidelines.[6]
Materials:
-
Chalcone of interest
-
Methanol or acetonitrile (HPLC grade)
-
1N Hydrochloric acid (HCl)
-
0.1N Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H2O2)
-
Water bath or oven
-
Photostability chamber
-
HPLC system
Procedure:
-
Prepare a stock solution of the chalcone in methanol or acetonitrile (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 1N HCl. Incubate at a specified temperature (e.g., 80°C) for a set time (e.g., 2 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1N NaOH. Incubate at room temperature for a set time (e.g., 30 minutes). Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 30% H2O2. Keep at room temperature for a set time (e.g., 24 hours).
-
Thermal Degradation: Place an aliquot of the stock solution in an oven at a high temperature (e.g., 85°C) for 24 hours.
-
Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber (e.g., 1.2 million lux hours).[6] Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples and a control (unstressed) sample by HPLC to identify and quantify the degradation products.
Visualizations
Caption: Potential degradation pathways of chalcones in in vitro assays.
Caption: Workflow for assessing chalcone stability in cell culture medium.
Caption: Troubleshooting decision tree for inconsistent chalcone assay results.
References
- 1. Chalcone derivatives' interaction with human serum albumin and cyclooxygenase-2 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. Chalcone derivatives' interaction with human serum albumin and cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. primescholars.com [primescholars.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chalcone-Derived Lactones: Synthesis, Whole-Cell Biotransformation, and Evaluation of Their Antibacterial and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Antiproliferative Activity of Synthetic Chalcones
Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthetic chalcones. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when observing low antiproliferative activity in your experiments.
Frequently Asked Questions (FAQs)
Q1: My synthetic chalcone shows lower than expected antiproliferative activity. What are the common initial troubleshooting steps?
A1: When encountering low antiproliferative activity, it is crucial to systematically evaluate several factors. Start by verifying the purity and structural integrity of your synthetic chalcone using methods like NMR and mass spectrometry. Confirm the accuracy of the concentration of your stock solution. Re-evaluate your experimental setup, including cell line selection, seeding density, and treatment duration. Finally, consider the inherent structural features of your chalcone, as minor chemical modifications can significantly impact biological activity.
Q2: How does the chemical structure of a chalcone influence its antiproliferative activity?
A2: The structure-activity relationship (SAR) of chalcones is a well-documented area of study. The type, position, and number of substituents on both aromatic rings (Ring A and Ring B) play a critical role in their cytotoxic effects. For instance, the presence of hydroxyl and methoxy groups can significantly modulate activity.[1] Halogen substitutions can also enhance antiproliferative effects.[2] The α,β-unsaturated ketone moiety is generally considered essential for activity, as its reduction can lead to a significant decrease in cytotoxicity.[3]
Q3: Could solubility issues with my chalcone be the reason for low activity?
A3: Yes, poor aqueous solubility is a common issue with chalcones and can lead to artificially low activity in cell-based assays.[4][5][6][7] If the compound precipitates in the culture medium, the effective concentration exposed to the cells will be lower than intended. To address this, ensure the final concentration of the solvent (e.g., DMSO) is minimal (typically <0.5%) and that the chalcone is fully dissolved in the stock solution before further dilution in the medium.[5][8]
Q4: Can the choice of cancer cell line affect the observed antiproliferative activity?
A4: Absolutely. Different cancer cell lines exhibit varying sensitivities to anticancer agents due to their unique genetic and molecular profiles.[9] A chalcone that is highly active against one cell line may show minimal effect on another. It is advisable to screen your synthetic chalcones against a panel of diverse cancer cell lines to obtain a comprehensive understanding of their activity spectrum.
Q5: What are the potential molecular mechanisms underlying the antiproliferative activity of chalcones?
A5: Chalcones exert their antiproliferative effects through multiple mechanisms. These include inducing cell cycle arrest, promoting apoptosis (programmed cell death), and inhibiting key signaling pathways involved in cancer cell proliferation and survival.[10][11][12] Some chalcones have been shown to target tubulin polymerization, similar to some established anticancer drugs.[13][14] Others can modulate the activity of transcription factors like NF-κB and p53.[2][11][15]
Troubleshooting Guide
Issue 1: Inconsistent or No Activity in Cytotoxicity Assays
| Potential Cause | Troubleshooting Steps |
| Compound Purity and Integrity | Verify the purity of your synthesized chalcone using HPLC. Confirm the chemical structure via ¹H NMR, ¹³C NMR, and mass spectrometry. Impurities or degradation can significantly impact results. |
| Solubility Problems | Visually inspect for precipitation when diluting the chalcone in cell culture medium. Optimize the solvent concentration (e.g., DMSO) to be non-toxic to cells (ideally ≤ 0.5%).[5][8] Consider using techniques like nanoemulsion formulation for highly insoluble compounds.[16] |
| Inaccurate Concentration | Re-verify the calculations for your stock solution and serial dilutions. If possible, use a spectrophotometric method to confirm the concentration of your stock solution. |
| Suboptimal Assay Conditions | Ensure the cell seeding density is appropriate for the duration of the assay. Optimize the incubation time with the chalcone, as some compounds may require longer exposure to exert their effects. Include positive and negative controls in every experiment. |
| Cell Line Resistance | The chosen cell line may be inherently resistant to your chalcone's mechanism of action.[17] Test your compound on a panel of different cancer cell lines to identify sensitive ones. |
Issue 2: High Variability in Experimental Replicates
| Potential Cause | Troubleshooting Steps |
| Incomplete Solubilization | Ensure the stock solution is completely clear before making dilutions. Vortex or gently warm the stock solution to aid dissolution.[8] |
| Adsorption to Plastics | Hydrophobic compounds like chalcones can adsorb to plastic surfaces of labware.[5] Consider using low-adhesion microplates and pipette tips. |
| Assay Interference | Colored chalcones can interfere with colorimetric assays like the MTT assay. Run a control with the chalcone in medium without cells to check for any direct reaction with the assay reagent. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding to have a consistent number of cells in each well. |
Data Presentation: Comparative Antiproliferative Activity of Chalcone Derivatives
The following tables summarize the IC₅₀ values of various chalcone derivatives against different cancer cell lines, providing a reference for expected activity ranges.
Table 1: IC₅₀ Values of Selected Chalcones in Various Cancer Cell Lines
| Chalcone Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Licochalcone A | A549 (Lung) | 46.13 | [9] |
| Licochalcone A | B-16 (Melanoma) | 25.89 | [9] |
| trans-chalcone | A549 (Lung) | 81.29 | [9] |
| trans-chalcone | B-16 (Melanoma) | 45.42 | [9] |
| 4-Methoxychalcone | B-16 (Melanoma) | 50.15 | [9] |
| Chalcone 3d | HeLa (Cervical) | 3.2 | [18] |
| Chalcone 3d | HT-1376 (Bladder) | 10.8 | [18] |
| Chalcone 3d | MCF-7 (Breast) | 21.1 | [18] |
| 2-fluoro-4'-aminochalcone (11) | MCF-7 (Breast) | 13.2 | [2] |
| 3-pyridyl-4'-aminochalcone (17) | MDA-MB-231 (Breast) | 34.7 | [2] |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
This protocol outlines a standard procedure for evaluating the antiproliferative activity of synthetic chalcones using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh complete medium.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[5]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the synthetic chalcone in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.[5]
-
Remove the old medium from the cells and add 100 µL of the medium containing the chalcone dilutions.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).
-
-
MTT Addition and Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Visualizations
Caption: Workflow for assessing antiproliferative activity.
Caption: Troubleshooting decision tree for low activity.
Caption: Chalcone-mediated signaling pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antiproliferative activity and p53 upregulation effects of chalcones on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The solubility and stability of heterocyclic chalcones compared with trans-chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxic activity evaluation of chalcones on human and mouse cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Chalcone Derivatives and their Activities against Drug-resistant Cancers: An Overview | Bentham Science [eurekaselect.com]
- 18. Computational screening of chalcones acting against topoisomerase IIα and their cytotoxicity towards cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Culture Contamination Issues with Natural Product Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cell culture contamination issues that may arise when working with natural product derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of microbial contaminants encountered when working with natural product derivatives?
A1: The most common microbial contaminants include bacteria, fungi (yeasts and molds), and mycoplasma.[1][2][3] Natural product extracts, particularly those from plant materials, can be sources of Bacillus, Staphylococcus, Pseudomonas, Aspergillus, and Candida species.[4]
Q2: Can the natural product derivative itself be a source of contamination?
A2: Yes, raw plant materials and their subsequent extracts can harbor microorganisms.[5] The extraction method and handling procedures can influence the microbial load.[6] Therefore, it is crucial to sterilize your natural product derivative solution before adding it to your cell culture.
Q3: My natural product derivative has known antimicrobial properties. Do I still need to worry about contamination?
A3: Yes. While some natural products do have antimicrobial activity, this can sometimes mask low-level contamination.[7] A sub-lethal concentration of your compound might not eliminate all microbes, but it could slow their growth, making the contamination harder to detect initially. These low-level, cryptic contaminants can still significantly impact your experimental results.[8]
Q4: What are the signs of contamination in my cell culture?
A4: Signs of contamination can include:
-
Bacteria: Sudden drop in pH (media turns yellow), cloudy or turbid media, and visible small, motile particles between cells under a microscope.[1][2]
-
Fungi (Yeast/Mold): Yeasts appear as individual, often budding, oval or spherical particles. Molds will form filamentous structures (hyphae). The pH may increase (media becomes pinkish) with fungal contamination, although this can vary.[1]
-
Mycoplasma: This is a more insidious contaminant as it does not typically cause visible changes in turbidity or pH. Signs are often subtle and may include reduced cell proliferation, changes in cell morphology, and decreased transfection efficiency.[1]
Q5: How can I sterilize my natural product derivative solution without degrading the compound?
A5: The two most common methods are sterile filtration and autoclaving.
-
Sterile Filtration: This is the preferred method for heat-sensitive compounds. Use a 0.22 µm or 0.1 µm filter to remove bacteria and fungi. However, be aware that some compounds may bind to the filter membrane, potentially reducing the final concentration.[6][9]
-
Autoclaving: This method uses high-pressure steam to sterilize the solution. It is effective but can degrade heat-labile natural products.[6] The impact of autoclaving on the phytochemical content and biological activity of an extract can be significant.[10][11][12]
Q6: What is an endotoxin, and why is it a concern when working with natural product derivatives?
A6: Endotoxins are lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria.[13][14] They can be present in your natural product extract if it was contaminated with these bacteria, or in other reagents like water and serum.[15] Endotoxins are a major concern because they can elicit strong inflammatory responses in cell cultures, even at very low concentrations, potentially confounding the results of your experiment.[16][17][18] Importantly, polyphenolic compounds present in plant extracts can interfere with the standard Limulus Amoebocyte Lysate (LAL) test for endotoxin detection, requiring careful validation.[5]
Troubleshooting Guides
Scenario 1: Sudden Cell Death After Adding a Natural Product Derivative
Question: I added my newly prepared natural product extract to my cell culture, and within 24 hours, all the cells died. Is it the compound's cytotoxicity or contamination?
Troubleshooting Steps:
-
Visual Inspection:
-
Contamination: Look for signs of microbial growth in the culture flask, such as turbidity, stringy material (fungi), or a "quicksand" appearance of moving particles (bacteria) under the microscope. Check for a rapid color change in the medium.[1][2]
-
Cytotoxicity: If the medium is clear and there are no visible microbes, the cell death is more likely due to the cytotoxic effects of your compound. The dead cells will appear rounded and detached, but the background should be clear.
-
-
Test the Stock Solution:
-
Plate a small aliquot of your sterilized natural product stock solution onto nutrient agar plates (for bacteria and fungi) and incubate at 37°C. Any growth indicates contamination of your stock.
-
-
Control Experiments:
-
Vehicle Control: Treat cells with the same concentration of the solvent used to dissolve your natural product (e.g., DMSO, ethanol). If cells in the vehicle control also die, the solvent may be the issue, or there may be a broader contamination problem in your reagents.
-
Dose-Response: Test a wide range of concentrations of your natural product. True cytotoxicity is typically dose-dependent.
-
-
Workflow Diagram for Troubleshooting Cell Death
Scenario 2: Persistent, Low-Level Contamination
Question: My cultures seem to grow slower when treated with my natural product derivative, and I occasionally see some floating debris, but there's no overt contamination. What could be the problem?
Troubleshooting Steps:
-
Mycoplasma Testing: This is the most likely culprit for subtle, persistent issues. Use a PCR-based detection kit or a luminescence-based assay for routine screening.
[9][19][20]2. Culture Without Antibiotics: If you routinely use antibiotics, try culturing your cells without them for a few passages. This can sometimes "unmask" a low-level bacterial or fungal contamination that was being suppressed.
-
Sterility Test of All Reagents: Systematically test all components of your culture system (media, serum, buffers, and your natural product stock) for microbial growth by inoculating them into sterile nutrient broth.
-
Consider Endotoxins: If your natural product is derived from Gram-negative bacteria or if your lab has issues with water quality, consider testing for endotoxins. Endotoxins can cause a variety of sublethal effects on cells.
[16][17]
Quantitative Data
Table 1: Effects of Sterilization Methods on Herbal Formula Components and Antibacterial Activity
Sterilization Method Phenol Reduction (%) Flavonoid Reduction (%) Reduction in Antibacterial Activity vs. E. coli (%) Reduction in Antibacterial Activity vs. S. aureus (%) Autoclave (121°C, 15 min) 7.7 - 11.2 11.4 - 13.0 2.1 - 3.0 4.5 - 10.7 Syringe Filter (0.45 µm) 18.6 - 23.1 28.4 - 34.3 65.9 - 73.0 6.2 - 18.1
Data summarized from a study on a specific herbal formula. Results may vary depending on the natural product.[11][21]
Table 2: Minimum Inhibitory Concentration (MIC) of Common Antibiotics Against Standard Control Strains
Antibiotic Escherichia coli ATCC 25922 MIC (µg/mL) Staphylococcus aureus ATCC 25923 MIC (µg/mL) Ampicillin 2 - 4 0.25 Ciprofloxacin ≤ 0.015 - 0.03 0.12 - 0.5 Gentamicin 0.25 - 1 0.12 - 1 Tetracycline 0.5 - 2 0.25 - 1
MIC values can vary based on the specific strain and testing conditions.[22]
Experimental Protocols
Protocol 1: Sterility Testing of a Natural Product Derivative Solution
This protocol is adapted from the USP <71> membrane filtration method and is suitable for filterable solutions.
[11][23][24]
Materials:
-
Natural product derivative stock solution
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Sterile collection tube
-
Tryptic Soy Broth (TSB) for aerobic bacteria and fungi detection
-
Fluid Thioglycollate Medium (FTM) for anaerobic and aerobic bacteria detection
-
Sterile test tubes
-
Incubators at 20-25°C and 30-35°C
Procedure:
-
Preparation: Work in a laminar flow hood using aseptic technique.
-
Filtration:
-
Draw the natural product solution into a sterile syringe.
-
Attach the sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into the sterile collection tube.
-
Inoculation:
-
Add 100 µL of the filtered natural product solution to a tube containing 10 mL of TSB.
-
Add 100 µL of the filtered natural product solution to a tube containing 10 mL of FTM.
-
Controls:
-
Negative Control: Inoculate one tube of TSB and one tube of FTM with 100 µL of the sterile solvent used for your natural product.
-
Positive Control: Inoculate separate TSB and FTM tubes with known non-pathogenic strains of Bacillus subtilis (for TSB) and Clostridium sporogenes (for FTM) to validate that the media supports growth.
-
Incubation:
-
Incubate the TSB tubes at 20-25°C for 14 days.
-
Incubate the FTM tubes at 30-35°C for 14 days.
-
Observation:
-
Visually inspect the tubes for turbidity (cloudiness) every 2-3 days and at the end of the 14-day period.
-
Interpretation:
-
Sterile: No turbidity in the test tubes, while the positive controls are turbid and negative controls are clear.
-
Contaminated: Turbidity in the test tubes indicates microbial contamination.
Protocol 2: Routine Mycoplasma Detection by PCR
This is a general protocol for preparing a sample for a PCR-based mycoplasma detection kit. Always follow the specific instructions of your chosen kit.
Materials:
-
Cell culture to be tested (grown without antibiotics for at least 2 passages)
-
PCR-based mycoplasma detection kit
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Sample Collection:
-
Culture cells to near confluency. For optimal sensitivity, let the culture sit for 2-3 days after reaching confluency without changing the medium.
[19] * Collect 1 mL of the cell culture supernatant (the medium) into a sterile microcentrifuge tube.
-
Sample Preparation:
-
Centrifuge the supernatant at 200 x g for 5 minutes to pellet any cells and large debris.
[20] * Carefully transfer the supernatant to a new sterile tube. This will be your test sample.
-
PCR Reaction:
-
Follow the manufacturer's protocol to set up the PCR reaction. This typically involves adding a small volume of your prepared supernatant to a PCR tube containing the master mix (primers, polymerase, dNTPs).
-
Include the positive and negative controls provided with the kit.
-
PCR Amplification and Detection:
-
Run the PCR reaction in a thermal cycler using the parameters specified in the kit's manual.
-
Analyze the PCR product by gel electrophoresis. The presence of a band of a specific size (indicated in the kit's manual) indicates mycoplasma contamination.
Signaling Pathways and Contamination
Contaminants can interfere with your research by altering key cellular signaling pathways.
Endotoxin (LPS) Signaling Pathway
Endotoxins from Gram-negative bacteria are potent activators of the innate immune system, primarily through the Toll-like receptor 4 (TLR4) pathway. This can lead to the activation of NF-κB and the production of pro-inflammatory cytokines, which can mask or alter the effects of your natural product derivative.
[9][25]
Caption: Simplified TLR4 signaling pathway activated by bacterial endotoxin (LPS).
Mycoplasma-Induced Signaling Alterations
Mycoplasma contamination can have profound effects on host cell signaling, often activating the pro-inflammatory NF-κB pathway while inhibiting the p53 tumor suppressor pathway, which can affect cell cycle and apoptosis.
[20][26][27]
References
- 1. youtube.com [youtube.com]
- 2. Use of PCR analysis for detecting low levels of bacteria and mold contamination in pharmaceutical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Endotoxin Contamination and Reaction Interfering Substances in the Plant Extract Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Success stories of natural product-derived compounds from plants as multidrug resistance modulators in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mycoplasma Detection, Prevention, and Elimination in Cell Culture [sigmaaldrich.com]
- 10. m.youtube.com [m.youtube.com]
- 11. rocker.com.tw [rocker.com.tw]
- 12. researchgate.net [researchgate.net]
- 13. Endotoxin Contamination in Nanomaterials Leads to the Misinterpretation of Immunosafety Results - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Endotoxin testing: past and contemporary methods, ecological impact, and developing of alternatives - MedCrave online [medcraveonline.com]
- 15. medium.com [medium.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. portals.broadinstitute.org [portals.broadinstitute.org]
- 20. Mycoplasma Testing Protocol [protocols.io]
- 21. researchgate.net [researchgate.net]
- 22. Minimum inhibitory and bactericidal concentrations of 44 antimicrobial agents against three standard control strains in broth with and without human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 23. certified-laboratories.com [certified-laboratories.com]
- 24. youtube.com [youtube.com]
- 25. hiv.lanl.gov [hiv.lanl.gov]
- 26. media.tghn.org [media.tghn.org]
- 27. Testing Cells for Bacterial and Fungal Contamination [sigmaaldrich.com]
Technical Support Center: Minimizing Off-Target Effects of 2-Hydroxy-3,4,5,6-tetramethoxychalcone In Vivo
Disclaimer: This guide is intended for research purposes only. 2-Hydroxy-3,4,5,6-tetramethoxychalcone is an investigational compound, and its safety and efficacy have not been fully established. All in vivo experiments should be conducted in accordance with institutional and national guidelines for animal welfare.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential on-target effects?
A1: this compound is a derivative of the chalcone scaffold, which consists of two aromatic rings joined by an α,β-unsaturated carbonyl system.[1] Chalcones are precursors to flavonoids in plants and are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antiproliferative effects.[2][3][4] The specific on-target effects of this particular tetramethoxy-substituted chalcone are likely under investigation, but may involve modulation of signaling pathways such as NF-κB, MAPKs, or PI3K/Akt.[2][3][4]
Q2: What are the common off-target effects associated with chalcones in vivo?
A2: While data on this specific chalcone is limited, the chalcone class of compounds can exhibit off-target activities. In vivo studies on other chalcone analogues have reported potential toxicities, including myotoxicity in zebrafish embryos and visceral damage in mice at high doses.[5][6] It is crucial to assess for potential liver and kidney toxicity, as well as general signs of distress in animal models.[6][7]
Q3: How does the physicochemical nature of this compound impact its in vivo delivery and potential for off-target effects?
A3: Due to its structure with multiple methoxy groups and a hydroxyl group on the phenyl rings, this compound is likely to be a lipophilic compound with poor water solubility. This can pose challenges for in vivo administration, potentially leading to low bioavailability and an increased risk of off-target effects due to the need for higher doses or complex formulations.[8][9][10] Strategies to improve solubility and bioavailability, such as the use of co-solvents, surfactants, or lipid-based delivery systems, are often necessary.[9][11]
Q4: What are some initial steps to consider before starting an in vivo experiment with this compound?
A4: Before initiating in vivo studies, it is advisable to perform thorough in vitro characterization. This includes confirming the on-target activity and assessing the cytotoxicity of the compound in relevant cell lines. Additionally, conducting a preliminary dose-range finding study in a small cohort of animals is essential to determine the maximum tolerated dose (MTD) and to observe for any acute toxicity.[12]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Animal Toxicity (e.g., weight loss, lethargy, organ damage) | 1. Dose is too high: The administered dose may be exceeding the maximum tolerated dose (MTD). 2. Off-target toxicity: The compound may be interacting with unintended biological targets, causing cellular stress or damage. 3. Formulation-related toxicity: The vehicle or formulation components (e.g., co-solvents, surfactants) may be causing adverse effects. | 1. Perform a dose-titration study: Determine the lowest effective dose that achieves the desired on-target effect with minimal toxicity. 2. Conduct ex vivo analysis: Harvest tissues of interest and perform histological and biochemical analyses to identify signs of toxicity. 3. Include a vehicle-only control group: This will help to distinguish between compound-specific and formulation-related toxicity. |
| Lack of In Vivo Efficacy Despite In Vitro Activity | 1. Poor bioavailability: The compound may not be reaching the target tissue in sufficient concentrations due to poor absorption, rapid metabolism, or rapid excretion. 2. Inadequate formulation: The formulation may not be effectively solubilizing the compound, leading to precipitation upon administration. 3. On-target effect is not sufficient to produce the desired phenotype in a complex in vivo system. | 1. Optimize the formulation: Explore different formulation strategies such as nanosuspensions, lipid-based formulations, or complexation with cyclodextrins to improve solubility and absorption.[8][9][10][11] 2. Perform pharmacokinetic (PK) studies: Measure the concentration of the compound in plasma and target tissues over time to understand its absorption, distribution, metabolism, and excretion (ADME) profile. 3. Re-evaluate the target: Ensure that the biological target is a critical driver of the disease phenotype in the chosen animal model. |
| Inconsistent Results Between Animals | 1. Variability in compound administration: Inconsistent dosing volumes or techniques can lead to variable exposure. 2. Biological variability: Individual differences in animal metabolism and response can contribute to varied outcomes. 3. Formulation instability: The compound may be degrading or precipitating in the formulation over time. | 1. Standardize administration procedures: Ensure accurate and consistent dosing for all animals. 2. Increase group sizes: A larger number of animals per group can help to account for biological variability. 3. Assess formulation stability: Confirm that the compound remains stable and solubilized in the chosen vehicle for the duration of the experiment. |
Data Presentation: Quantitative Data Summary Tables
Table 1: Example Dose-Response and Toxicity Data
| Dose (mg/kg) | Route of Administration | On-Target Effect (% Inhibition) | Average Body Weight Change (%) | Observed Toxicities |
| 0 (Vehicle) | e.g., Oral gavage | 0 | +2.0 | None |
| 10 | Oral gavage | 25 | +1.5 | None |
| 25 | Oral gavage | 60 | -1.0 | Mild lethargy |
| 50 | Oral gavage | 85 | -5.0 | Significant lethargy, ruffled fur |
| 100 | Oral gavage | 95 | -12.0 | Severe lethargy, signs of organ distress |
Table 2: Example Pharmacokinetic Parameters
| Parameter | Value |
| Cmax (ng/mL) | [Insert Data] |
| Tmax (h) | [Insert Data] |
| AUC (ng*h/mL) | [Insert Data] |
| Half-life (h) | [Insert Data] |
| Bioavailability (%) | [Insert Data] |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered to an animal model without causing unacceptable toxicity.
Methodology:
-
Animal Model: Select a relevant animal model (e.g., BALB/c mice).
-
Group Allocation: Divide animals into groups of 3-5 per dose level, including a vehicle control group.
-
Dose Selection: Based on in vitro data, select a starting dose and escalate in subsequent groups (e.g., 10, 25, 50, 100 mg/kg).
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Observe animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, behavior, and physical appearance for a period of 7-14 days.
-
Endpoint Analysis: At the end of the study, perform a gross necropsy and collect blood for hematology and serum biochemistry analysis. Collect major organs for histopathological examination.
-
MTD Determination: The MTD is defined as the highest dose that does not cause greater than 10-15% body weight loss or significant clinical or pathological findings.
Protocol 2: In Vivo Target Engagement Assay (Example: Western Blot for a Phosphorylated Target)
Objective: To confirm that this compound is modulating its intended target in the target tissue in vivo.
Methodology:
-
Dosing: Treat animals with the compound at a dose below the MTD, alongside a vehicle control group.
-
Tissue Collection: At a predetermined time point post-dosing (based on PK data, if available), euthanize the animals and harvest the target tissue (e.g., tumor, liver).
-
Protein Extraction: Homogenize the tissue and extract total protein using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the phosphorylated (active/inactive) form of the target protein.
-
Incubate with a primary antibody for the total form of the target protein and a loading control (e.g., β-actin, GAPDH) on a separate blot or after stripping the first blot.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal and the loading control. Compare the levels between treated and vehicle control groups.
Mandatory Visualizations
Caption: Troubleshooting decision tree for unexpected in vivo toxicity.
Caption: Workflow for minimizing off-target effects in vivo.
Caption: Potential signaling pathways affected by chalcones.
References
- 1. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicity Assessments of Chalcone and Some Synthetic Chalcone Analogues in a Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielosp.org [scielosp.org]
- 7. scielo.org.pe [scielo.org.pe]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. thepharmajournal.com [thepharmajournal.com]
Enhancing bioavailability of chalcone-based compounds
Welcome to the Technical Support Center for Enhancing the Bioavailability of Chalcone-Based Compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges in improving the systemic exposure of these promising therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers to the oral bioavailability of chalcones? A1: The main obstacles to the effective oral bioavailability of chalcones are their low aqueous solubility, poor intestinal permeability, and significant first-pass metabolism.[1] Many chalcones are lipophilic, meaning they do not dissolve well in the gastrointestinal tract, which is a prerequisite for absorption.[2] Furthermore, they can be actively pumped out of intestinal cells by efflux transporters like P-glycoprotein (P-gp) and are often extensively broken down by cytochrome P450 (CYP) enzymes in the liver and small intestine before reaching systemic circulation.[1]
Q2: How can nanoformulations improve the bioavailability of chalcones? A2: Nanoformulations, such as nanoemulsions, nanocrystals, and polymersomes, can substantially enhance chalcone bioavailability through several mechanisms:
-
Increased Surface Area and Dissolution: By reducing the particle size to the nanometer scale, the surface area available for dissolution is dramatically increased, leading to a faster dissolution rate.[1][3]
-
Improved Solubility: Encapsulating a lipophilic chalcone within a nano-carrier system can improve its apparent solubility in the aqueous environment of the gut.[1]
-
Protection from Degradation: The carrier can shield the chalcone from enzymatic degradation in the gastrointestinal tract.[1]
-
Bypassing First-Pass Metabolism: Certain nanoformulations can be absorbed through lymphatic pathways, which avoids the portal circulation and reduces the extent of first-pass metabolism in the liver.[1]
Q3: What is the role of P-glycoprotein (P-gp) and cytochrome P450 (CYP) enzymes in chalcone bioavailability? A3: P-glycoprotein (P-gp) is an efflux transporter protein present in the intestinal epithelium that actively pumps substrates, including some chalcones, back into the intestinal lumen, thereby limiting their absorption.[1] Cytochrome P450 (CYP) enzymes are primarily located in the liver and small intestine and are responsible for metabolizing many drugs.[1] This "first-pass metabolism" can significantly decrease the amount of active chalcone that reaches the bloodstream.[1] Interestingly, some chalcone derivatives have been investigated as P-gp inhibitors, which could be a strategy to improve their own bioavailability or that of other co-administered drugs.[1]
Q4: Can chemical modifications to the chalcone structure improve bioavailability? A4: Yes, targeted chemical modifications can significantly enhance bioavailability. Strategies include:
-
Introducing Hydrophilic Groups: Adding polar functional groups can improve aqueous solubility.[1][4]
-
Modifying Substituents: The type and position of substituent groups on the aromatic rings can influence interactions with efflux pumps and metabolic enzymes.[1]
-
Creating Hybrid Molecules or Prodrugs: Combining the chalcone scaffold with other molecules can improve physicochemical properties and absorption.[1][5] For instance, adding basic functionalities like a piperidine ring has been shown to enhance P-gp inhibitory activity.[1]
Troubleshooting Guides
| Problem | Potential Cause | Suggested Solution |
| Low aqueous solubility of the chalcone compound. | The inherent lipophilic (fat-loving) nature of the chalcone backbone.[1] | 1. Formulation Strategy: Develop nanoformulations like nanoemulsions or nanocrystals to increase the surface area and dissolution rate.[1] 2. Chemical Modification: Introduce hydrophilic (water-loving) moieties to the chalcone structure through chemical synthesis.[1] 3. Use of Solubilizing Agents: Employ co-solvents, surfactants, or cyclodextrins in the formulation to enhance solubility.[1] |
| Poor permeability across intestinal cell monolayers (e.g., in Caco-2 assays). | The compound is a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it out of the cells.[1] | 1. Co-administration with Inhibitors: Use known P-gp inhibitors (e.g., verapamil, piperine) in your experiment to confirm P-gp involvement.[2] 2. Structural Modification: Modify the chalcone structure to reduce its affinity for P-gp. Adding basic functionalities has been shown to enhance P-gp inhibitory activity.[1] 3. Permeation Enhancers: Include safe and effective permeation enhancers in the formulation. |
| High variability in in vivo pharmacokinetic data. | The compound is subject to extensive and variable first-pass metabolism by CYP enzymes.[1] Interaction with food can also affect absorption.[2] | 1. Standardized Administration: In preclinical studies, administer the compound to fasted animals to reduce food-related variability.[1][2] 2. Formulation Protection: Use nanoencapsulation techniques to protect the chalcone from premature metabolism in the gut wall and liver.[2] 3. Pilot Food-Effect Study: Conduct a small study to assess how food impacts the compound's pharmacokinetics.[2] |
| Difficulty achieving high encapsulation efficiency in nanoformulations. | Incompatible oil phase, surfactant system, or suboptimal processing parameters (e.g., sonication time, homogenization speed). | 1. Systematic Screening: Test a variety of oils, surfactants, and co-surfactants to identify the most compatible system for your specific chalcone. 2. Process Optimization: Methodically vary processing parameters to optimize the nanoformulation process. A study on a chalcone nanoemulsion found success with a combined ultrasound and high-speed homogenization technique.[1] |
Quantitative Data Summary
Table 1: Enhancement of Chalcone Solubility via Nanocrystallization
| Parameter | Original Chalcone (NAT22) | Nano-sized Chalcone (nanoNAT22) | Fold Increase |
| Crystal Size | ~385,000 nm | 257 nm | ~1500x reduction |
| Aqueous Solubility | ~0.29 µg/mL | 4.3 µg/mL | ~15x |
| Data derived from a study on the antileishmanial chalcone NAT22.[6] |
Table 2: Example Pharmacokinetic Parameters of Chalcone Derivatives in Rabbits
| Derivative | Route of Administration | Dose | Peak Plasma Conc. (Cmax) (µg/mL) | Time to Peak (Tmax) (h) |
| Derivative 1 | Intraperitoneal | 3.84 mg/kg | 1.96 ± 0.46 | 0.33 ± 0.05 |
| Derivative 2 | Oral | 3.64 mg/kg | 69.89 ± 5.49 | 3.4 ± 0.79 |
| Derivative 3 | Oral | 3.64 mg/kg | 3.74 ± 1.64 | Not Reported |
| Data from an in vivo pharmacokinetic study, highlighting the variability in absorption among different chalcone derivatives.[7][8][9][10] Note: The results indicated a generally low bioavailability for these specific derivatives.[7][8][9] |
Visualizations and Workflows
Caption: A general experimental workflow for improving chalcone bioavailability.
Caption: Key physiological barriers limiting the oral bioavailability of chalcones.
Caption: Simplified diagram of chalcone-mediated inhibition of the NF-κB pathway.[11]
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol is for determining the intestinal permeability of a chalcone compound using the Caco-2 cell line, a model of the human intestinal epithelium.
1. Cell Culture and Seeding:
-
Culture Caco-2 cells under standard conditions (37°C, 5% CO₂, 95% humidity).
-
Seed the Caco-2 cells onto permeable filter supports (e.g., 24-well Transwell plates) at a suitable density.
-
Grow the cells for 21 days to allow them to differentiate and form a polarized monolayer with tight junctions.[12][13] Change the culture medium every 2-3 days.[13]
2. Monolayer Integrity Test:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer.
-
Only use monolayers with TEER values above a pre-determined threshold (e.g., ≥ 200 Ω·cm²) to ensure the integrity of the cell barrier.[14]
3. Transport Experiment (Apical to Basolateral - A to B):
-
Gently wash the cell monolayers with pre-warmed (37°C) transport buffer (e.g., Hank's Balanced Salt Solution - HBSS).[1]
-
Prepare the dosing solution by dissolving the chalcone compound in the transport buffer at the desired concentration (e.g., 10 µM).[14]
-
Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.[1][14]
-
Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[1]
-
At the end of the incubation, collect samples from both the apical and basolateral chambers for analysis.[1]
4. Sample Analysis:
-
Analyze the concentration of the chalcone in the collected samples using a validated analytical method, such as LC-MS/MS.[1]
5. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration in the donor chamber.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a basic procedure for assessing the pharmacokinetic profile of a chalcone formulation in rats.
1. Animal Acclimatization and Fasting:
-
Acclimatize the animals (e.g., Sprague-Dawley rats) for at least one week before the experiment.
-
Fast the animals overnight (8-12 hours) before dosing, with free access to water.[1]
2. Formulation and Administration:
-
Prepare the chalcone formulation (e.g., nanoemulsion, suspension in a vehicle) at the desired concentration.
-
Administer the formulation to the rats at a specific dose via the intended route (e.g., oral gavage for bioavailability studies).[1] For comparison, an intravenous (IV) dose group is often included to determine absolute bioavailability.
3. Blood Sampling:
-
Collect blood samples (approx. 0.2-0.3 mL) from a suitable site (e.g., tail vein) at predetermined time points.
-
Example time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[1]
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).[1]
4. Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Immediately freeze and store the plasma samples at -80°C until analysis.[1]
5. Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for quantifying the chalcone in plasma.[1]
-
Analyze the plasma samples to determine the drug concentration at each time point.
6. Pharmacokinetic Analysis:
-
Use pharmacokinetic software to plot the plasma concentration-time curve.
-
Calculate key parameters, including:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (Area Under the Curve)
-
t½ (half-life)
-
Bioavailability (F%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic evaluation of Chalcone derivatives with antimalarial activity in New Zealand White Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. malariaworld.org [malariaworld.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 13. youtube.com [youtube.com]
- 14. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Purification of Polymethoxylated Chalcones
Welcome to the technical support center for the synthesis and purification of polymethoxylated chalcones. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of polymethoxylated chalcones.
Issue 1: Poor Separation of Chalcone from Starting Materials or Byproducts in Column Chromatography
Q: My TLC shows that the spot for my polymethoxylated chalcone is overlapping or very close to the spots of the starting materials (e.g., polymethoxy-acetophenone, polymethoxy-benzaldehyde) or other byproducts. How can I improve the separation on the column?
A: This is a frequent challenge, often resolvable by optimizing the mobile phase. Due to the presence of multiple methoxy groups, both starting materials and the chalcone product can have similar polarities.[1]
-
Cause: The polarity of the solvent system is not optimal for differentiating between the components of your mixture.
-
Solution:
-
Systematic TLC Analysis: Before running a column, perform a systematic analysis with various solvent systems using Thin-Layer Chromatography (TLC). The goal is to find a solvent system that provides a retention factor (Rf) for your target chalcone between 0.25 and 0.35, with clear separation from all other spots.[1]
-
Adjust Solvent Ratio: Fine-tune the ratio of your polar to non-polar solvents. Small adjustments can significantly impact separation.
-
Try Different Solvents: If adjusting the ratio is unsuccessful, consider changing the solvent system entirely. For instance, substituting ethyl acetate with methyl tert-butyl ether (MTBE) or using a dichloromethane/hexane system can alter the selectivity of the separation.[1]
-
Monitor Benzaldehyde Consumption: If the chalcone and acetophenone spots are hard to distinguish, you can monitor the reaction's progress by observing the consumption of the benzaldehyde spot on the TLC plate, which often has a different Rf value.[1]
-
Issue 2: The Polymethoxylated Chalcone Product Will Not Elute from the Silica Gel Column
Q: I've been running my column for an extended period with a large volume of solvent, but I cannot detect my chalcone in the collected fractions. What could be the issue?
A: This situation suggests that your compound may be irreversibly adsorbed onto the silica gel or that the mobile phase is too nonpolar.
-
Cause 1: Compound Decomposition: Polymethoxylated chalcones can sometimes be sensitive to the acidic nature of standard silica gel and may decompose on the column.[2]
-
Solution: Test the stability of your compound by performing a two-dimensional TLC (2D TLC). If degradation is observed, consider using deactivated (neutral) silica gel or an alternative stationary phase like alumina.[2]
-
-
Cause 2: Incorrect Solvent System: The mobile phase may be too nonpolar to effectively move the compound down the column. This is particularly true for chalcones with multiple methoxy groups which can increase polarity.
-
Solution: Gradually increase the polarity of your eluent. If you started with a low polarity solvent system (e.g., 9:1 Hexane:Ethyl Acetate), try transitioning to a more polar one (e.g., 7:3 or even 1:1).
-
-
Cause 3: Sample Precipitation: The compound may have precipitated at the top of the column, obstructing the solvent flow and preventing elution.
-
Solution: Ensure your crude product is fully dissolved in the loading solvent before applying it to the column. If precipitation is suspected, the column may need to be repacked.
-
Issue 3: Isomerization of the Chalcone During Purification
Q: My purified product shows spectral data (e.g., NMR) consistent with a flavanone, not the expected chalcone. Can this isomerization occur on a silica gel column?
A: Yes, isomerization is a known issue for certain chalcone structures, particularly those with a 2'-hydroxyl group, which can cyclize to the corresponding flavanone. The slightly acidic environment of a standard silica gel column can catalyze this reaction.[1]
-
Solution:
-
Use Deactivated Silica: Neutralize the silica gel before use. This can be done by preparing a slurry of the silica gel in a solvent system containing a small amount of a base, such as 1% triethylamine in your eluent, and then re-equilibrating with the mobile phase.[1]
-
Issue 4: The Purified Polymethoxylated Chalcone is an Oil Instead of a Solid
Q: After column chromatography and solvent evaporation, my product is a sticky oil, but I was expecting a crystalline solid. How can I induce solidification?
A: Obtaining an oily product can be due to residual impurities, the intrinsic properties of the specific polymethoxylated chalcone, or trapped solvent.
-
Solution:
-
High Vacuum Drying: Ensure all residual solvent is removed by drying the oil under a high vacuum for an extended period.
-
Trituration: Add a small amount of a non-polar solvent in which your chalcone is insoluble (e.g., cold hexanes or pentane). Stir or sonicate the mixture. This can often wash away minor impurities and induce crystallization.
-
Recrystallization: If trituration fails, attempt recrystallization from a suitable solvent system. Ethanol is a common choice for chalcone recrystallization.[3][4] Dissolve the oil in a minimum amount of hot solvent and allow it to cool slowly. If no crystals form, try adding a few drops of a non-solvent (e.g., water) to the solution.
-
Data Presentation: Purification Parameters
The following tables summarize typical parameters for the purification of polymethoxylated chalcones.
Table 1: Typical TLC and Column Chromatography Solvent Systems
| Starting Material Polarity | Typical Solvent System (Non-polar:Polar) | Target Chalcone Rf on TLC |
| Low to Medium | Hexane:Ethyl Acetate (9:1 to 1:1) | 0.25 - 0.35 |
| Low to Medium | Dichloromethane:Hexane | 0.25 - 0.35 |
| Medium to High | Hexane:Acetone | 0.25 - 0.35 |
| Medium to High | Toluene:Ethyl Acetate | 0.25 - 0.35 |
Table 2: Preparative HPLC Parameters for Polymethoxylated Flavonoids
| Column Type | Mobile Phase | Elution Mode | Detection Wavelength | Purity Achieved |
| C18 | Acetonitrile/Water | Gradient | ~300 nm | 95-99% |
| C18 | Methanol/Water | Gradient | ~300 nm | 95-99% |
Note: Specific gradient conditions will need to be optimized for each compound.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
TLC Analysis: Develop an optimal solvent system using TLC that gives your target polymethoxylated chalcone an Rf value of approximately 0.25-0.35.[1]
-
Column Packing:
-
Prepare a slurry of silica gel (60-120 mesh) in your chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow the silica to settle into a uniform bed, gently tapping the column.
-
Drain the excess solvent until the solvent level is just at the top of the silica bed.[5]
-
-
Sample Loading:
-
Dissolve the crude chalcone product in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, adsorb the crude product onto a small amount of silica gel. To do this, dissolve the product, add silica gel, and then evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting with the solvent system determined from your TLC analysis.
-
If a gradient elution is needed, start with a less polar solvent mixture and gradually increase the polarity.
-
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions containing your chalcone and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent in which the chalcone is soluble at high temperatures but sparingly soluble at room temperature or below. 95% ethanol is a common choice.[3]
-
Dissolution: Place the crude, oily, or solid chalcone in a flask and add a minimal amount of the recrystallization solvent. Heat the mixture until the chalcone fully dissolves.[6]
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should occur.
-
Inducing Crystallization: If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the solution in an ice bath.[6]
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under a vacuum.
Visualizations
Diagram 1: General Workflow for Polymethoxylated Chalcone Purification
Caption: Workflow for purification of polymethoxylated chalcones.
Diagram 2: Troubleshooting Logic for Poor Column Chromatography Separation
Caption: Decision tree for troubleshooting poor separation.
References
Validation & Comparative
The Anticancer Potential of 2-Hydroxy-3,4,5,6-tetramethoxychalcone: A Comparative Analysis in the Context of Xenograft Models
While direct xenograft studies on the anticancer effects of 2-Hydroxy-3,4,5,6-tetramethoxychalcone are not currently available in published literature, a comprehensive review of related methoxylated chalcones provides a strong basis for comparison and prediction of its potential efficacy. This guide synthesizes available in vitro data for tetramethoxy chalcone derivatives and draws parallels with structurally similar compounds that have been evaluated in preclinical xenograft models, offering valuable insights for researchers and drug development professionals.
Chalcones, a class of natural and synthetic compounds, have garnered significant attention for their wide-ranging pharmacological activities, including potent anticancer properties. Their mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell survival and proliferation. This guide focuses on this compound and compares its potential with other methoxylated chalcones that have demonstrated antitumor effects in vivo.
Comparative Anticancer Activity of Methoxylated Chalcones
The anticancer efficacy of chalcone derivatives is often influenced by the substitution pattern on their aromatic rings. Methoxylation, in particular, has been shown to play a significant role in the cytotoxic and pro-apoptotic activities of these compounds.
In Vitro Studies on Methoxylated Chalcones
Several studies have highlighted the in vitro anticancer effects of various methoxylated chalcones across a range of cancer cell lines. While specific data for this compound is limited, a closely related compound, 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone, has demonstrated activity against MCF-7 breast cancer cells[1]. Other methoxylated chalcones have shown potent activity against colon, lung, and breast cancer cell lines, often inducing apoptosis and cell cycle arrest. For instance, a novel synthetic chalcone derivative, 2-hydroxy-3',5,5'-trimethoxychalcone, was found to induce apoptosis in A549 lung cancer cells through the unfolded protein response pathway[2].
The following table summarizes the in vitro anticancer activities of various methoxylated chalcones, providing a comparative landscape for predicting the potential of this compound.
| Compound | Cancer Cell Line(s) | Observed Effects | Reference |
| 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone | MCF-7 (Breast) | Anticancer activity, BCRP inhibition | [1] |
| 3-Hydroxy-4,3',4',5'-tetramethoxychalcone | Lung cancer cells | Potent cytotoxicity, NF-κB inhibition | [3] |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | SMMC-7721 (Liver) | Inhibition of cell growth, apoptosis induction | [4] |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | BEL-7402/5-FU (Liver) | Apoptosis induction, G1 cell cycle arrest | [5] |
| 2-Hydroxy-3',5,5'-trimethoxychalcone | A549 (Lung) | Apoptosis induction via ER stress | [2] |
| 2',4-dihydroxy-4',6'-dimethoxy-chalcone | Breast cancer cell lines | Inhibition of cell proliferation, induction of autophagy and apoptosis | [6] |
| (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | Prostate cancer cells (22Rv1) | Inhibition of cell growth, cell cycle arrest, apoptosis | [7] |
Xenograft Model Studies of Structurally Related Chalcones
While in vitro studies provide valuable initial data, in vivo xenograft models are crucial for evaluating the therapeutic potential of anticancer compounds in a more complex biological system. Several methoxylated chalcone derivatives have demonstrated significant tumor growth inhibition in such models.
Breast Cancer Xenograft Models
In the context of breast cancer, various chalcone derivatives have been investigated. For instance, 2'-hydroxychalcone has been shown to inhibit the growth of breast cancer xenografts in mice, an effect attributed to the induction of autophagy and apoptosis via inhibition of the NF-κB signaling pathway[8].
Colon Cancer Xenograft Models
Chalcone derivatives have also shown promise in colon cancer xenograft models. One study demonstrated that the chalcone derivative L2H17 exhibited marked anti-tumor activity in vivo, inhibiting tumor promotion and progression through the inactivation of NF-κB and Akt signaling pathways[9]. Another chalcone derivative, CX258, was found to significantly inhibit the growth of DLD-1 colorectal cancer cell xenografts in SCID mice by targeting the TOP2A/Wnt/β-catenin signaling pathway[10].
Lung Cancer Xenograft Models
In lung cancer research, a lead compound among a series of chalcones was found to effectively inhibit lung tumor growth in a xenograft model with no apparent adverse side effects, with its mechanism linked to the suppression of NF-κB activation[3]. Furthermore, novel indolyl-chalcone derivatives have been shown to inhibit A549 lung cancer cell growth in vivo by inducing apoptosis[11].
The table below summarizes the findings from xenograft studies of various methoxylated chalcones, offering a comparative framework for the potential in vivo efficacy of this compound.
| Compound | Cancer Type | Xenograft Model Details | Key Findings | Reference |
| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone | Human Liver Carcinoma | SMMC-7721 cells in BALB/c nude mice | Significant reduction in average tumor weight at 150 mg/kg. | [4][12] |
| (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | Prostate Cancer | 22Rv1 cells in nude mice | Suppression of tumor growth with induction of p53 and p21. | [7] |
| 2'-Hydroxy-4'-methoxychalcone | Murine Lewis Lung Carcinoma | Lewis lung carcinoma cells in mice | 27.2% inhibition of tumor volume at 30 mg/kg. | [13] |
| L2H17 (Chalcone derivative) | Colon Cancer | CT26.WT cells in BALB/c mice | Marked anti-tumor activity. | [9] |
| CX258 (Chalcone derivative) | Colorectal Cancer | DLD-1 cells in SCID mice | Significant inhibition of tumor xenografts. | [10] |
| Indolyl-chalcone derivative 3d | Lung Cancer | A549 cells in a xenograft model | Effective inhibition of tumor growth through apoptosis induction. | [11] |
Experimental Protocols for Xenograft Studies
The following provides a generalized experimental protocol for evaluating the anticancer effects of a compound in a xenograft model, based on methodologies reported in the cited literature.
1. Cell Culture and Animal Models:
-
Human cancer cell lines (e.g., A549 for lung, MCF-7 for breast, HCT116 for colon) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Immunocompromised mice (e.g., BALB/c nude or SCID mice), typically 4-6 weeks old, are used to prevent rejection of the human tumor cells.
2. Tumor Implantation:
-
A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL of sterile PBS or culture medium) is injected subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring and Treatment:
-
Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomly assigned to control and treatment groups.
-
The test compound (e.g., a chalcone derivative) is administered via a specific route (e.g., intraperitoneal, oral gavage) at various doses. The control group receives the vehicle.
-
Treatment is typically administered for a defined period (e.g., daily for 2-4 weeks).
4. Endpoint Analysis:
-
Throughout the study, animal body weight and general health are monitored.
-
At the end of the experiment, mice are euthanized, and tumors are excised and weighed.
-
Tumor tissues may be processed for further analysis, such as histopathology, immunohistochemistry (to detect markers of proliferation like Ki-67 or apoptosis like cleaved caspase-3), and Western blotting (to analyze protein expression in signaling pathways).
Signaling Pathways and Experimental Workflows
The anticancer effects of chalcones are often mediated through the modulation of various signaling pathways. The following diagrams illustrate a generalized signaling pathway targeted by chalcones and a typical experimental workflow for a xenograft study.
Caption: Generalized signaling pathway affected by chalcone derivatives.
Caption: Typical experimental workflow for a xenograft study.
Conclusion and Future Directions
While direct in vivo evidence for the anticancer effects of this compound in xenograft models is yet to be established, the available data on structurally similar methoxylated chalcones provides a strong rationale for its further investigation. The consistent demonstration of apoptosis induction, cell cycle arrest, and inhibition of key oncogenic signaling pathways by this class of compounds in both in vitro and in vivo settings suggests that this compound holds significant promise as a potential anticancer agent.
Future research should prioritize the evaluation of this specific chalcone in various cancer cell lines, followed by well-designed xenograft studies to determine its in vivo efficacy, optimal dosing, and safety profile. Such studies will be instrumental in validating its potential as a lead compound for the development of novel cancer therapeutics.
References
- 1. 2'-Hydroxy-3,4,4',6'-Tetramethoxychalcone_TargetMol [targetmol.com]
- 2. The synthetic chalcone derivative 2-hydroxy-3',5,5'-trimethoxychalcone induces unfolded protein response-mediated apoptosis in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo antitumor activity by 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone in a solid human carcinoma xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new chalcone derivative (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one suppresses prostate cancer involving p53-mediated cell cycle arrests and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2’-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemopreventive effect of chalcone derivative, L2H17, in colon cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Novel indolyl-chalcone derivatives inhibit A549 lung cancer cell growth through activating Nrf-2/HO-1 and inducing apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anti-angiogenic and anti-tumor activities of 2'-hydroxy-4'-methoxychalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Polymethoxylated vs. Hydroxylated Chalcones in Drug Discovery
A deep dive into the structure-activity relationships of polymethoxylated and hydroxylated chalcones reveals distinct advantages and mechanisms of action, guiding researchers in the strategic design of next-generation therapeutics. While hydroxylated chalcones often excel as antioxidant and radical scavenging agents, their polymethoxylated counterparts frequently demonstrate superior anticancer and anti-inflammatory properties, largely attributed to increased metabolic stability and membrane permeability.
Chalcones, the open-chain precursors to all flavonoids, are characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The therapeutic potential of these compounds is profoundly influenced by the substitution patterns on their aromatic rings, particularly the presence of hydroxyl (-OH) versus methoxy (-OCH₃) groups. This guide provides a comparative analysis of these two subclasses, summarizing key experimental data and outlining the cellular pathways they modulate.
The fundamental difference lies in their physicochemical properties. Hydroxyl groups are excellent hydrogen bond donors and are crucial for mechanisms like radical scavenging, making hydroxylated chalcones potent antioxidants.[1][2] Conversely, methoxylation increases a molecule's lipophilicity (hydrophobicity). This enhancement can lead to better cell membrane penetration and protection from rapid metabolic degradation, often resulting in higher potency for intracellular targets.[3][4] Studies have shown that methoxy groups can enhance anticancer and anti-inflammatory activities.[5][6]
Comparative Biological Activity: Quantitative Data
The following tables summarize experimental data comparing the efficacy of representative polymethoxylated and hydroxylated chalcones across various biological assays.
Table 1: Anticancer Activity (Cytotoxicity)
| Compound Type | Specific Chalcone Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Polymethoxylated | 3-hydroxy-4,3',4',5'-tetramethoxychalcone | A549 (Lung) | ~5.0 | [5] |
| Polymethoxylated | Pyrazolinone Chalcone (Compound 6b) | Caco (Colon) | 23.34 | [7] |
| Hydroxylated | 2',4',4-Trihydroxychalcone | General | Potent | [8] |
| Hydroxylated | Pentahydroxy-substituted chalcone | General | 1.0 (as HOCl scavenger) | [1] |
IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Antioxidant & Anti-inflammatory Activity
| Compound Type | Assay | Activity Metric | Key Findings | Reference |
| Hydroxylated | DPPH Radical Scavenging | IC₅₀ | 3,4-dihydroxy substitution on ring B provides high activity. | [1] |
| Hydroxylated | Xanthine Oxidase Inhibition | IC₅₀ = 1.2 µM | Tri-hydroxylated chalcones are potent inhibitors. | [2] |
| Polymethoxylated | NF-κB Inhibition | IC₅₀ (low µM) | Methoxy groups contribute to potent NF-κB inhibition. | [5] |
| Mixed | DPPH Radical Scavenging | % Scavenging | Increasing hydroxyl groups improves activity; increasing methoxy groups lowers it. | [8] |
Key Signaling Pathways & Mechanisms of Action
Chalcones exert their biological effects by modulating numerous cellular signaling pathways. Their ability to inhibit kinases and transcription factors involved in cell proliferation and inflammation is a key area of research.
A frequently implicated pathway is the PI3K/Akt/mTOR signaling cascade , which is crucial for cell growth, survival, and proliferation.[9] Many chalcones, particularly methoxylated variants, have been shown to inhibit the phosphorylation of Akt, a central kinase in this pathway.[10] This inhibition triggers downstream effects, including cell cycle arrest and the induction of apoptosis (programmed cell death).[10][11]
Experimental Design and Workflow
The evaluation of novel chalcone derivatives follows a standardized discovery pipeline, progressing from initial chemical synthesis to detailed biological characterization.
Detailed Experimental Protocols
Below are standardized protocols for key assays mentioned in this guide. Researchers should note that optimal conditions (e.g., cell density, compound concentration, incubation time) may need to be determined empirically for specific chalcones and cell lines.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding : Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[12]
-
Compound Treatment : Prepare serial dilutions of the chalcone stock solution (typically in DMSO) in the appropriate cell culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[12] Replace the old medium with the medium containing the chalcone derivatives.
-
Incubation : Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[13]
-
MTT Addition : Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[14]
-
Formazan Solubilization : Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the purple formazan crystals.[13]
-
Absorbance Reading : Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14] Cell viability is calculated as a percentage relative to the untreated control cells.
Western Blot for Protein Expression Analysis
This technique is used to detect specific proteins in a sample and is crucial for studying signaling pathways.
-
Cell Lysis : After treating cells with the chalcone for the desired time, wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a protein assay, such as the Bradford or BCA assay, to ensure equal loading.
-
SDS-PAGE : Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation : Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Akt, anti-p-Akt) overnight at 4°C.
-
Secondary Antibody and Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion: A Structural Guide for Drug Design
The choice between polymethoxylated and hydroxylated chalcones is highly dependent on the therapeutic target and desired biological outcome.
For intracellular targets, such as kinases in cancer cells, polymethoxylated chalcones are often superior due to their enhanced bioavailability.[3] For conditions driven by oxidative stress, the radical scavenging capabilities of hydroxylated chalcones make them ideal candidates.[1] Future research will likely focus on creating hybrid molecules that combine these features to develop highly potent and selective therapeutic agents.
References
- 1. Hydroxy Chalcones and Analogs with Chemopreventive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxylated chalcones with dual properties: xanthine oxidase inhibitors and radical scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimalarial alkoxylated and hydroxylated chalcones [corrected]: structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A small library of chalcones induce liver cancer cell death through Akt phosphorylation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. anjs.edu.iq [anjs.edu.iq]
- 14. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of Action: A Comparative Analysis of 2-Hydroxy-3,4,5,6-tetramethoxychalcone and Combretastatin
A detailed guide for researchers and drug development professionals on the distinct molecular mechanisms of two potent antimitotic agents.
In the landscape of cancer therapeutics, agents that target microtubule dynamics remain a cornerstone of drug discovery. This guide provides a detailed, objective comparison of the mechanisms of action of the natural chalcone, 2-Hydroxy-3,4,5,6-tetramethoxychalcone, and the well-established tubulin-binding agent, combretastatin A-4. While extensive research has elucidated the molecular interactions of combretastatin A-4, specific experimental data for this compound is limited. Therefore, this guide will leverage data from structurally similar and well-characterized chalcones to infer its likely mechanism of action, providing a valuable comparative framework for researchers.
Overview of Molecular Mechanisms
Combretastatin A-4, a natural stilbene isolated from the African bush willow Combretum caffrum, is a potent inhibitor of tubulin polymerization.[1][2] It exerts its antimitotic effect by binding to the colchicine-binding site on β-tubulin, leading to the disruption of microtubule dynamics, G2/M cell cycle arrest, and subsequent apoptosis.[1][3] Its potent anti-vascular effects are also a key feature of its mechanism of action.[2][4]
Chalcones, a class of natural and synthetic compounds, are precursors to flavonoids and exhibit a wide range of biological activities, including anticancer properties. While direct experimental evidence for this compound is scarce, studies on structurally related hydroxy- and methoxy-substituted chalcones indicate that they can also induce cell cycle arrest and apoptosis, although the specific phase of cell cycle arrest can vary.[5][6] For instance, some chalcones have been shown to induce G0/G1 arrest, while others, more akin to combretastatin's action, induce G2/M arrest through tubulin destabilization.[7]
Quantitative Comparison of Biological Activity
The following tables summarize the available quantitative data for combretastatin A-4 and a representative, structurally related chalcone, 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC), to provide a comparative perspective on their cytotoxic and cell cycle effects.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Combretastatin A-4 | A549 | Non-small cell lung cancer | 0.0018 ± 0.0006 | [8] |
| HL-7702 (normal) | Human liver | 0.0091 ± 0.0004 | [8] | |
| Human bladder cancer cells | Bladder Cancer | < 0.004 | [9] | |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | C-33A | Human cervical cancer | 15.76 ± 1.49 | [6] |
| HeLa | Human cervical cancer | 10.05 ± 0.22 | [6] | |
| SiHa | Human cervical cancer | 18.31 ± 3.10 | [6] |
Table 2: Comparative Effects on Cell Cycle Distribution
| Compound | Cell Line | Treatment Concentration | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| Combretastatin A-4 | Endothelial Cells | ≥ 7.5 nM | - | - | Arrest | [8] |
| Bladder Cancer Cells | - | - | - | Arrest | [9] | |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | BEL-7402/5-FU | - | Arrest | - | - |
Detailed Signaling Pathways and Mechanisms
Combretastatin A-4: A Potent Tubulin Depolymerizer
Combretastatin A-4's primary mechanism of action involves its binding to the colchicine site on β-tubulin. This interaction inhibits the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle. The disruption of microtubule dynamics leads to a cascade of cellular events, culminating in cell death.
Inferred Mechanism of this compound
Based on studies of structurally similar chalcones, it is plausible that this compound also targets microtubule dynamics, leading to cell cycle arrest and apoptosis. However, some chalcones have been reported to induce G0/G1 arrest through different pathways, such as the PI3K/AKT pathway. The exact mechanism is likely dependent on the specific substitution pattern of the chalcone.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of findings. Below are representative protocols for assays used to characterize the mechanisms of action of these compounds.
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.
References
- 1. benchchem.com [benchchem.com]
- 2. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Unraveling the Cross-Resistance Profile of Cancer Cells to Chalcone Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount in the quest for effective cancer therapies. This guide provides an objective comparison of the performance of various chalcone derivatives against drug-resistant cancer cell lines, supported by experimental data and detailed methodologies. Chalcone derivatives, a class of compounds with a characteristic 1,3-diaryl-2-propen-1-one backbone, have demonstrated significant potential as anticancer agents.[1][2] However, as with many chemotherapeutics, the emergence of resistance can limit their clinical efficacy. This guide delves into the cross-resistance profiles of these promising compounds.
Comparative Efficacy of Chalcone Derivatives in Drug-Resistant Cancer Cells
The cytotoxic activity of chalcone derivatives has been evaluated across a panel of drug-sensitive and drug-resistant cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound. The following tables summarize the IC50 values for various chalcone derivatives, offering a clear comparison of their effectiveness in overcoming drug resistance.
| Chalcone Derivative | Cancer Cell Line | Resistance Phenotype | IC50 (µM) | Reference |
| Chalcone-Indole Hybrids (e.g., compound 42) | HCT-8/T | Paclitaxel-resistant | 0.23 - 1.8 | [2] |
| HCT-8/V | Vincristine-resistant | 0.23 - 1.8 | [2] | |
| Thiazole-Containing Chalcones (e.g., compound 35) | CEM/ADR5000 | Doxorubicin-resistant | 2.72 - 41.04 | [2] |
| MDA-MB-231/BCRP | BCRP-overexpressing | 2.72 - 41.04 | [2] | |
| Chalcone-Coumarin Hybrids (e.g., compound 40) | K562 | Leukemia | 0.65 - 2.02 | [2] |
| Chalcone C49 | MCF-7/DOX | Doxorubicin-resistant | 65.69 ± 8.11 | [3][4] |
| MCF-7 | Doxorubicin-sensitive | 59.82 ± 2.10 | [3][4] | |
| Licochalcone A | A549 | Lung Adenocarcinoma | 46.13 | [5] |
| B-16 | Mouse Melanoma | 25.89 | [5] | |
| trans-chalcone | A549 | Lung Adenocarcinoma | 81.29 | [5] |
| B-16 | Mouse Melanoma | 45.42 | [5] | |
| 4-Methoxychalcone | A549 | Lung Adenocarcinoma | 85.40 | [5] |
| B-16 | Mouse Melanoma | 50.15 | [5] | |
| 3'-(trifluoromethyl)chalcone | A549 | Lung Adenocarcinoma | 81.34 | [5] |
| B-16 | Mouse Melanoma | 61.54 | [5] | |
| Chalcone-Tetrazole Hybrids (e.g., compound 32) | HCT116 | Colon Cancer | 0.6 - 3.7 µg/mL | [6] |
| Chalcone 3d | HT-1376 | Bladder Carcinoma | 10.8 | [7] |
| HeLa | Cervical Cancer | 3.2 | [7] | |
| MCF-7 | Breast Cancer | 21.1 | [7] |
Mechanisms of Cross-Resistance
Understanding the molecular mechanisms underlying cross-resistance is crucial for designing novel chalcone derivatives that can evade these defenses. Key mechanisms identified include:
-
Overexpression of ATP-Binding Cassette (ABC) Transporters: Proteins like P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) act as efflux pumps, actively removing chemotherapeutic agents, including some chalcone derivatives, from cancer cells.[8][9] Some chalcones, however, have been shown to inhibit these transporters, thereby reversing multidrug resistance (MDR).[3][4]
-
Alterations in Signaling Pathways: The PI3K/Akt signaling pathway is a key regulator of cell survival and proliferation. Its activation can confer resistance to apoptosis induced by anticancer drugs.[3][4] Some chalcone derivatives have been shown to overcome this resistance by inhibiting this pathway.[3][4]
-
Tubulin Binding and Microtubule Dynamics: Certain chalcone-indole hybrids have been found to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase.[2] This mechanism can be effective even in cell lines resistant to other microtubule-targeting agents like paclitaxel and vincristine.[2]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of chalcone derivatives against resistant cancer cells.
Cytotoxicity Assays (e.g., MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells (both sensitive and resistant lines) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the chalcone derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[5]
P-glycoprotein (P-gp) Efflux Assay
This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, such as Rhodamine 123.
-
Cell Loading: P-gp overexpressing cells are incubated with a fluorescent P-gp substrate (e.g., Rhodamine 123) in the presence or absence of the test chalcone derivative.
-
Incubation: The cells are incubated to allow for substrate accumulation and efflux.
-
Flow Cytometry Analysis: The intracellular fluorescence is measured using a flow cytometer.
-
Data Analysis: An increase in intracellular fluorescence in the presence of the chalcone derivative indicates inhibition of P-gp-mediated efflux.
Western Blot Analysis
This technique is used to detect and quantify specific proteins, such as those involved in signaling pathways (e.g., PI3K, Akt) or drug resistance (e.g., P-gp).
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins, followed by incubation with enzyme-linked secondary antibodies.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Data Analysis: The intensity of the bands is quantified to determine the relative expression levels of the target proteins.[3][4]
Visualizing Resistance Mechanisms and Experimental Workflows
To further elucidate the complex interactions involved in chalcone resistance, the following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental procedures.
Figure 1: Chalcone Derivative Action and Resistance Mechanisms
Figure 2: Workflow for Determining Cytotoxicity using the MTT Assay
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | A New Chalcone Derivative C49 Reverses Doxorubicin Resistance in MCF-7/DOX Cells by Inhibiting P-Glycoprotein Expression [frontiersin.org]
- 4. A New Chalcone Derivative C49 Reverses Doxorubicin Resistance in MCF-7/DOX Cells by Inhibiting P-Glycoprotein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic activity evaluation of chalcones on human and mouse cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Investigation of Chalcones as Selective Inhibitors of the Breast Cancer Resistance Protein: Critical Role of Methoxylation in both Inhibition Potency and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Methoxy-Substituted Chalcone Activity: Bridging In Vitro Efficacy with In Vivo Response
For researchers, scientists, and drug development professionals, understanding the correlation between in vitro and in vivo activity is critical for the preclinical evaluation of therapeutic candidates. This guide provides a comparative overview of the biological activity of methoxy-substituted chalcones, with a focus on their anti-inflammatory and anticancer properties. Due to the limited availability of comprehensive in vitro-in vivo correlation (IVIVC) data for 2-Hydroxy-3,4,5,6-tetramethoxychalcone, this guide will focus on structurally similar and well-researched methoxylated chalcones to illustrate the translational potential of this class of compounds.
Chalcones, biosynthetic precursors of flavonoids, are a class of organic compounds characterized by an open-chain α,β-unsaturated ketone core. The presence of hydroxyl and methoxy substituents on their aromatic rings is known to significantly influence their biological activities, which span anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. The strategic placement of methoxy groups can enhance the potency and selectivity of these compounds.
In Vitro Activity of Methoxy-Substituted Chalcones
The in vitro activity of methoxy-substituted chalcones has been extensively evaluated against various cancer cell lines and in models of inflammation. These studies typically focus on determining the concentration of the compound required to inhibit a specific biological process by 50% (IC50).
A study on a series of 3',4',5'-trimethoxychalcone analogues revealed their potent inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a key in vitro model for inflammation. Several analogues exhibited IC50 values in the low micromolar range, indicating significant anti-inflammatory potential. The same study also demonstrated the antiproliferative activity of these compounds against various cancer cell lines.[1]
For instance, 2'-hydroxy-3,4,4',6'-tetramethoxychalcone has been identified as a natural chalcone with anticancer activity against MCF-7 breast cancer cells and inhibitory activity against Breast Cancer Resistance Protein (BCRP), a transporter associated with multidrug resistance.[2][3]
Below is a summary of the in vitro cytotoxic activity of selected methoxy-substituted chalcones against various human cancer cell lines.
Table 1: In Vitro Cytotoxicity of Methoxy-Substituted Chalcones (IC50, µM)
| Compound/Analogue | HeLa (Cervical Cancer) | HCT15 (Colon Cancer) | A549 (Lung Cancer) | Hep G2 (Liver Cancer) | Colon 205 (Colon Cancer) |
| 3-(3,4,5-trimethoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one | 0.019[4] | 0.020[4] | 0.022[4] | - | - |
| 3-(3,5-dimethoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one | > 1 (less active) | > 1 (less active) | > 1 (less active) | - | - |
| 3,3',4',5'-tetramethoxychalcone | - | - | - | 1.8[1] | 2.2[1] |
| 2-hydroxy-3,3',4',5'-tetramethoxychalcone | - | - | - | 10-20[1] | 10-20[1] |
In Vivo Anti-Inflammatory Activity
The promising in vitro anti-inflammatory results of methoxy-substituted chalcones have prompted further investigation in animal models. A recent study synthesized a series of novel chalcone derivatives and evaluated their in vivo anti-inflammatory effects using the carrageenan-induced rat paw edema model. One of the lead compounds demonstrated a significant reduction in paw edema, comparable to standard anti-inflammatory drugs, with the added benefit of minimal ulcerogenic activity.[5] This highlights the potential for developing safer anti-inflammatory agents from this class of compounds.
Table 2: In Vivo Anti-Inflammatory Activity of a Representative Chalcone Analogue
| Compound | Dose | Edema Inhibition (%) | Ulcer Index |
| Chalcone Analogue 4b | 50 mg/kg | 37.05[5] | Minimal[5] |
| Indomethacin (Control) | 10 mg/kg | 45.12 | Severe |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro and in vivo assays used to evaluate the activity of methoxy-substituted chalcones.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., HeLa, A549, Hep G2) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the chalcone derivatives (typically ranging from 0.01 to 100 µM) and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
In Vivo Carrageenan-Induced Paw Edema Assay
-
Animal Acclimatization: Male Wistar rats (150-200 g) are acclimatized for one week under standard laboratory conditions.
-
Compound Administration: The test chalcone, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), is administered orally to the rats at a specific dose (e.g., 50 mg/kg). The control group receives the vehicle only, and the positive control group receives a standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg).
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Edema Inhibition: The percentage of edema inhibition is calculated for each group relative to the control group.
Signaling Pathways and Mechanisms of Action
Methoxy-substituted chalcones exert their biological effects by modulating various cellular signaling pathways. Their anticancer and anti-inflammatory activities are often attributed to their ability to interfere with key proteins involved in cell proliferation, apoptosis, and the inflammatory response.
Anti-Inflammatory Signaling Pathway
In the context of inflammation, many chalcones have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Caption: Inhibition of the NF-κB signaling pathway by methoxy-substituted chalcones.
Anticancer Signaling Pathway: PI3K/Akt/mTOR
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Some methoxy-substituted chalcones have been shown to exert their anticancer effects by inhibiting this pathway, leading to decreased cell proliferation and induction of apoptosis.
Caption: Methoxy-chalcones can inhibit the PI3K/Akt/mTOR pathway, a key regulator of cell growth.
Conclusion
Methoxy-substituted chalcones represent a promising class of compounds with significant potential for the development of novel anti-inflammatory and anticancer therapies. While direct in vitro-in vivo correlation data for this compound is currently scarce, the broader family of methoxylated chalcones demonstrates a encouraging correlation between in vitro potency and in vivo efficacy. The structure-activity relationships of these compounds, particularly the number and position of methoxy groups, play a crucial role in their biological activity. Further research focused on establishing a clear IVIVC for specific, highly potent analogues is warranted to accelerate their translation into clinical applications.
References
- 1. Synthesis and biological evaluation of 3',4',5'-trimethoxychalcone analogues as inhibitors of nitric oxide production and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2'-Hydroxy-3,4,4',6'-Tetramethoxychalcone_TargetMol [targetmol.com]
- 4. Synthesis of methoxy-substituted chalcones and in vitro evaluation of their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel chalcone candidates as potential in vitro and in vivo anti-inflammatory agents: Synthesis, in silico docking, multitarget bioevaluation and molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Chalcone Analogs as Potent NF-κB Inhibitors: A Head-to-Head Comparison
For Researchers, Scientists, and Drug Development Professionals
The transcription factor Nuclear Factor-kappa B (NF-κB) is a cornerstone of inflammatory responses and a key player in the pathogenesis of numerous diseases, including cancer and chronic inflammatory conditions. Its central role in cellular signaling has made it a prime target for therapeutic intervention. Among the diverse classes of molecules investigated as NF-κB inhibitors, synthetic chalcone analogs have emerged as a promising group, demonstrating significant potential in preclinical studies. This guide provides a head-to-head comparison of two notable synthetic chalcone analogs, summarizing their inhibitory efficacy, outlining the experimental protocols used for their evaluation, and visualizing the underlying molecular pathways.
Comparative Efficacy of Selected Synthetic Chalcone Analogs
To illustrate the potential of synthetic chalcones in inhibiting NF-κB, this guide focuses on two representative analogs: a pyranochalcone derivative, referred to as Analog A , and a thio-chalcone derivative, designated as Analog B . The selection is based on available data demonstrating their potent anti-inflammatory and NF-κB inhibitory activities.
| Chalcone Analog | Cell Line | Inducer | Assay Type | IC50 Value (µM) | Reference |
| Analog A (Pyranochalcone Derivative) | HEK293T | TNF-α | NF-κB Luciferase Reporter Assay | 0.29 - 10.46 | [1] |
| Analog B (Thio-chalcone Derivative) | DLD-1 | Cell Viability (MTT Assay) | 2 - 43 | [2] | |
| Analog B (Thio-chalcone Derivative) | HepG2 | Cell Viability (MTT Assay) | 5 - 15 (concentrations used for further assays) | [3] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, including cell lines, inducers of NF-κB activation, and specific assay protocols. The data presented here is collated from different studies to provide a general overview of the potency of these chalcone classes.
Unraveling the Mechanism: Inhibition of the NF-κB Signaling Pathway
The canonical NF-κB signaling pathway is a well-orchestrated cascade of molecular events initiated by pro-inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α). In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This liberates NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target genes involved in inflammation and cell survival.[4] Synthetic chalcone analogs can interrupt this pathway at various points, with many demonstrating the ability to prevent the degradation of IκBα.[5][6]
Experimental Protocols
The evaluation of synthetic chalcone analogs as NF-κB inhibitors involves a series of well-established in vitro assays. The following are detailed methodologies for key experiments.
NF-κB Luciferase Reporter Assay
This assay is a widely used method to quantify the transcriptional activity of NF-κB.
-
Objective: To measure the inhibitory effect of chalcone analogs on NF-κB-dependent gene expression.
-
Cell Line: HEK293 cells stably expressing a luciferase reporter gene under the control of NF-κB response elements are commonly used.[4]
-
Protocol:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.[4]
-
Compound Treatment: Pre-treat the cells with various concentrations of the synthetic chalcone analogs for 1-2 hours.
-
NF-κB Activation: Stimulate the cells with an NF-κB agonist, such as TNF-α (typically 10 ng/mL), for 6-8 hours.[7]
-
Cell Lysis and Luminescence Measurement: After incubation, lyse the cells and measure the luciferase activity using a luminometer. The decrease in luminescence in the presence of the chalcone analog corresponds to the inhibition of NF-κB activity.
-
Data Analysis: The IC50 value, which is the concentration of the compound that causes 50% inhibition of NF-κB activity, is calculated by plotting the percentage of inhibition against the log concentration of the compound.[4]
-
Western Blot Analysis for NF-κB Pathway Proteins
Western blotting is employed to visualize the effect of chalcone analogs on the levels of key proteins in the NF-κB signaling pathway.
-
Objective: To assess the impact of chalcone analogs on the phosphorylation and degradation of IκBα and the nuclear translocation of the NF-κB p65 subunit.
-
Protocol:
-
Cell Treatment: Treat cells with the chalcone analog for a specified period, followed by stimulation with an NF-κB activator.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Protein Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for total and phosphorylated forms of IκBα and p65, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system. A decrease in phosphorylated IκBα and nuclear p65 in treated cells indicates inhibition of the NF-κB pathway.[7]
-
Cell Viability Assay (MTT Assay)
It is crucial to determine whether the observed NF-κB inhibition is due to a specific effect on the pathway or a general cytotoxic effect of the compound.
-
Objective: To evaluate the cytotoxicity of the synthetic chalcone analogs.
-
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with a range of concentrations of the chalcone analog for 24 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization and Absorbance Measurement: Dissolve the formazan crystals in a solubilization buffer (e.g., DMSO) and measure the absorbance at 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. This helps in identifying non-toxic concentrations for use in other assays.[7]
-
Logical Framework for Comparison
The evaluation and comparison of synthetic chalcone analogs for their NF-κB inhibitory potential follow a logical progression, starting from broad screening to detailed mechanistic studies.
Conclusion
Synthetic chalcone analogs represent a versatile and potent class of NF-κB inhibitors. The data and protocols presented in this guide offer a framework for the comparative evaluation of these compounds. While the specific analogs highlighted demonstrate significant promise, further research involving direct head-to-head comparisons under standardized conditions is necessary to definitively establish their relative efficacy and therapeutic potential. The continued exploration of the structure-activity relationships of synthetic chalcones will undoubtedly pave the way for the development of novel anti-inflammatory and anti-cancer therapeutics targeting the NF-κB signaling pathway.
References
- 1. Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The synthesis of novel thioderivative chalcones and their influence on NF-κB, STAT3 and NRF2 signaling pathways in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Confirming Tubulin as a Direct Target of 2-Hydroxy-3,4,5,6-tetramethoxychalcone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming 2-Hydroxy-3,4,5,6-tetramethoxychalcone as a direct inhibitor of tubulin polymerization. While direct experimental data for this specific chalcone is not extensively available in the public domain, this document outlines the necessary experimental protocols and presents comparative data from well-characterized tubulin inhibitors and structurally related chalcone derivatives. This guide serves as a comprehensive resource for researchers aiming to evaluate the anti-tubulin activity of novel chalcone compounds.
Executive Summary
Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them a prime target for anticancer drug development. Chalcones, a class of natural and synthetic compounds, have emerged as promising tubulin polymerization inhibitors. This guide details the experimental procedures to directly assess the interaction of this compound with tubulin, and compares its potential efficacy against established tubulin-targeting agents like Colchicine and Combretastatin A-4, as well as other bioactive chalcone derivatives.
Comparative Analysis of Tubulin Inhibitors
The following tables summarize the inhibitory activities of various compounds on tubulin polymerization and cancer cell proliferation. These values provide a benchmark for evaluating the potency of novel compounds like this compound.
Table 1: Inhibition of Tubulin Polymerization
| Compound | IC50 (µM) for Tubulin Polymerization | Binding Site |
| This compound | Data Not Available | Predicted: Colchicine |
| Colchicine | ~1 - 5[1] | Colchicine |
| Combretastatin A-4 | ~2.5[1] | Colchicine |
| Nocodazole | ~5[1] | Colchicine |
| Vinblastine | ~1[1] | Vinca Alkaloid |
| 3,4,5-Trimethoxychalcone Derivative | 6.18 ± 0.69 | Colchicine |
| 2-Anilinopyridyl-Linked Oxindole | 1.84 - 2.43 | Colchicine |
Table 2: Antiproliferative Activity (GI50/IC50 in µM)
| Compound | HeLa (Cervical) | A549 (Lung) | MCF-7 (Breast) | HCT-116 (Colon) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Colchicine | 0.787[2] | - | - | - |
| Combretastatin A-4 | 0.0045[2] | - | - | - |
| Nocodazole | 0.350[2] | - | - | - |
| Vinblastine | - | - | - | - |
| 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | - | - | 4.97 - 56.39 | 9.43 - 67.40 |
Experimental Workflow for Target Validation
The following diagram illustrates the logical workflow to confirm that a compound directly targets tubulin and inhibits its function.
Caption: Experimental workflow for validating a direct tubulin inhibitor.
Signaling Pathway of Microtubule Destabilizing Agents
This diagram illustrates the general mechanism of action for microtubule-destabilizing agents that bind to the colchicine site on tubulin.
Caption: Signaling pathway of a microtubule-destabilizing agent.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments required to validate this compound as a direct tubulin inhibitor.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.
-
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test compound (this compound) and control inhibitors (Colchicine, Nocodazole)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled microplate reader
-
-
Procedure:
-
Prepare a 2X tubulin polymerization mix on ice containing General Tubulin Buffer, 1 mM GTP, and 10% glycerol.
-
Reconstitute lyophilized tubulin in the polymerization mix to a final concentration of 3 mg/mL. Keep on ice.
-
Prepare serial dilutions of the test compound and controls in General Tubulin Buffer.
-
Add 10 µL of the compound dilutions to the wells of a pre-warmed (37°C) 96-well plate.
-
Initiate the reaction by adding 90 µL of the cold tubulin solution to each well.
-
Immediately place the plate in the 37°C microplate reader and measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. The IC50 value is determined by plotting the percentage of inhibition of polymerization against the compound concentration.
Competitive Colchicine-Binding Assay
This assay determines if a compound binds to the colchicine-binding site on tubulin.
-
Principle: The intrinsic fluorescence of colchicine increases upon binding to tubulin. A compound that competes for the same binding site will displace colchicine, leading to a decrease in fluorescence.[2]
-
Materials:
-
Purified tubulin
-
Colchicine
-
Test compound
-
Binding Buffer (e.g., 30 mM Tris buffer)
-
Fluorescence microplate reader
-
-
Procedure:
-
Incubate 3 µM tubulin with 3 µM colchicine in the presence and absence of the test compound (e.g., 10 µM and 50 µM) in a 96-well black plate for 60 minutes at 37°C.
-
Use a known colchicine-site binder as a positive control and a compound that binds to a different site (e.g., vinblastine) as a negative control.
-
Measure the fluorescence intensity (excitation ~350 nm, emission ~435 nm).
-
-
Data Analysis: A decrease in fluorescence in the presence of the test compound indicates competitive binding to the colchicine site.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effect of the compound on cancer cell lines.
-
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Cell culture medium and supplements
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: The GI50/IC50 value, the concentration that inhibits cell growth by 50%, is calculated from the dose-response curve.
Immunofluorescence Staining of Microtubules
This technique allows for the direct visualization of the effects of the compound on the microtubule network within cells.
-
Principle: Cells are fixed and permeabilized, and then microtubules are labeled with a specific primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.
-
Materials:
-
Cells grown on coverslips
-
Test compound
-
Fixation solution (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Treat cells with the test compound for the desired time.
-
Fix the cells with the chosen fixation solution.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding.
-
Incubate with the primary antibody.
-
Wash and incubate with the fluorescent secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the microtubule morphology.
-
-
Analysis: Compare the microtubule network in treated cells to untreated controls. Look for signs of microtubule depolymerization, such as diffuse tubulin staining and disorganized or absent mitotic spindles.
References
The Synergistic Potential of Chalcones in Oncology: A Comparative Look at Combination Therapies
While direct experimental evidence on the synergistic effects of 2'-Hydroxy-3,4,5,6-tetramethoxychalcone with established anticancer drugs remains to be published, the broader family of chalcone derivatives has demonstrated significant promise in enhancing the efficacy of conventional chemotherapeutics. This guide provides a comparative overview of the synergistic potential of structurally related chalcones when combined with known anticancer agents, offering insights into possible mechanisms and experimental frameworks relevant to researchers, scientists, and drug development professionals.
The data presented herein is based on studies of various hydroxylated and methoxylated chalcone derivatives, which serve as valuable surrogates for predicting the potential activity of 2'-Hydroxy-3,4,5,6-tetramethoxychalcone.
Quantitative Analysis of Synergistic Effects
The synergistic activity of chalcone derivatives in combination with standard anticancer drugs has been evaluated across different cancer cell lines. The primary metric for quantifying synergy is the Combination Index (CI), where CI < 1 indicates a synergistic effect, CI = 1 indicates an additive effect, and CI > 1 indicates an antagonistic effect. The following table summarizes key findings from representative studies.
| Chalcone Derivative | Anticancer Drug | Cancer Cell Line | Key Quantitative Findings |
| p-Hydroxy-m-Methoxy Chalcone (pHmMC) | Doxorubicin | T47D (Breast Cancer) | Combination resulted in a strong synergistic effect with CI values ranging from 0.1 to 0.3.[1] |
| Fluoro chalcone | Doxorubicin | HeLa (Cervical Cancer) | Synergistic combination induced apoptosis.[2] |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | 5-Fluorouracil (in resistant cells) | BEL-7402/5-FU (Hepatocellular Carcinoma) | DMC was found to trigger apoptosis via the mitochondria-dependent pathway.[3] |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to evaluate the synergistic effects of novel compounds with anticancer drugs.
Cell Viability Assay (MTT Assay)
This assay is fundamental for determining the cytotoxic effects of the individual compounds and their combinations.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, BEL-7402/5-FU) are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Treatment: Cells are treated with varying concentrations of the chalcone derivative, the anticancer drug, and their combination for a specified period (e.g., 24, 48, or 72 hours). A control group treated with DMSO (vehicle) is also included.
-
MTT Addition: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.[4]
-
Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 450 nm using a microplate reader.[5] Cell viability is calculated as a percentage relative to the control group.
Apoptosis Analysis by Flow Cytometry
This method quantifies the extent of apoptosis induced by the combination treatment.
-
Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with the compounds as described for the MTT assay.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. The percentages of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are determined.
Western Blot Analysis
This technique is used to investigate the molecular mechanisms underlying the synergistic effects by examining changes in protein expression.
-
Protein Extraction: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, NF-κB pathway proteins) overnight at 4°C.
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Potential Signaling Pathways and Synergistic Mechanisms
Many chalcone derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. A common mechanism is the inhibition of the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes their survival.[2][5][6]
The following diagram illustrates a hypothetical synergistic mechanism where a chalcone derivative inhibits the NF-κB pathway, thereby sensitizing cancer cells to the DNA-damaging effects of a conventional anticancer drug like doxorubicin, leading to enhanced apoptosis.
Caption: Hypothetical synergistic mechanism of a chalcone and doxorubicin.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergy, Additivity, and Antagonism between Cisplatin and Selected Coumarins in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2’-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-Hydroxy-3,4,5,6-tetramethoxychalcone: A Procedural Guide
At its core, the disposal of any chemical waste is governed by local, state, and federal regulations.[1] Therefore, the primary and most critical step is to consult with your institution's Environmental Health and Safety (EHS) office to ensure full compliance with all applicable guidelines.[2] The information presented here is based on general laboratory safety protocols and data from related chalcone compounds and should be used to supplement, not replace, institutional requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle 2-Hydroxy-3,4,5,6-tetramethoxychalcone with appropriate personal protective equipment (PPE). Based on information for analogous compounds, this substance should be managed with care to mitigate potential health hazards.
Key Safety Measures:
-
Engineering Controls: To minimize the risk of inhalation, always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[2]
-
Hand Protection: Wear impervious gloves, such as nitrile or neoprene, to avoid skin contact.[2]
-
Body Protection: A lab coat or other protective clothing is necessary to prevent contamination of personal clothing.[2]
-
Respiratory Protection: If there is a potential for generating dust or aerosols, a NIOSH-approved respirator should be worn.[2]
-
Step-by-Step Disposal Procedure
The proper disposal of this compound is a critical process that prevents environmental contamination and upholds laboratory safety. The following steps outline a general procedure for its disposal as chemical waste.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous waste.
-
This waste must be segregated from other waste streams to prevent inadvertent chemical reactions.
-
-
Container Management:
-
Use a designated, leak-proof, and chemically compatible container for collecting all waste related to this compound.[3]
-
The container must be kept securely sealed when not in use.[2]
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste." The label should include:
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
Appropriate hazard warnings (e.g., "Harmful if Swallowed," "Toxic to Aquatic Life," based on data for similar compounds)[3]
-
The date when waste was first added to the container.[3]
-
The name and contact information of the responsible researcher or laboratory.[3]
-
-
-
Waste Collection and Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[2]
-
This storage area should be secure, well-ventilated, and away from sources of ignition or incompatible chemicals.
-
-
Arranging for Disposal:
-
Spill Management:
-
In the event of a spill, evacuate the immediate area and eliminate all sources of ignition.[2]
-
For solid spills, carefully sweep or scoop the material into a suitable container for disposal.[4] Avoid generating dust.
-
For liquid spills, use an inert absorbent material, such as vermiculite or sand, to contain and absorb the spill.[2]
-
All materials used for cleanup, including absorbent pads and contaminated PPE, must be placed in a sealed container and disposed of as hazardous waste.[2]
-
-
Decontamination:
-
Thoroughly decontaminate any surfaces or equipment that have come into contact with the compound using a suitable solvent (e.g., ethanol or acetone), followed by soap and water.
-
Collect all rinsate and cleaning materials for disposal as hazardous waste.[3]
-
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes general handling and disposal information based on related chalcone compounds.
| Parameter | Guideline | Source Citation |
| Personal Protective Equipment (PPE) | Chemical safety goggles, impervious gloves, lab coat, NIOSH-approved respirator (if dust/aerosol is generated). | [2] |
| Waste Container | Designated, leak-proof, chemically compatible, and securely sealed. | [3] |
| Waste Labeling | "Hazardous Waste" with full chemical name, concentration, hazard warnings, and accumulation start date. | [3] |
| Waste Storage | Designated and secure satellite accumulation area. | [2] |
| Recommended Disposal Method | Incineration by a licensed waste disposal company is often recommended for similar compounds. | [5] |
| Spill Cleanup | Use inert absorbent material for liquids; sweep solids carefully. All cleanup materials are hazardous waste. | [2][4] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Comprehensive Safety and Handling Guide for 2-Hydroxy-3,4,5,6-tetramethoxychalcone
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety, handling, and disposal protocols for 2-Hydroxy-3,4,5,6-tetramethoxychalcone. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on established best practices for handling chalcone derivatives. Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.
I. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, ingestion, or skin and eye contact.[1] Engineering controls, such as a chemical fume hood, should be the primary line of defense, supplemented by the equipment detailed below.
| Protection Area | Equipment | Specifications & Rationale |
| Eyes/Face | Safety Goggles & Face Shield | Use chemical splash goggles that meet EN166 (EU) or ANSI Z87.1 (US) standards.[2] A face shield should be worn over goggles when there is a risk of splashing or dust generation.[1] |
| Skin/Body | Chemical-Resistant Lab Coat | A long-sleeved lab coat, fully buttoned, is required. |
| Hands | Chemical-Resistant Gloves | Nitrile, neoprene, or PVC gloves are recommended.[1][2][3] Double-gloving is advised. Always inspect gloves for degradation before use and discard them immediately if contamination is suspected.[1][3] |
| Respiratory | NIOSH-Approved Respirator | Required if handling the solid outside of a chemical fume hood or if there is a likelihood of dust generation.[1][2] A minimum of an N95-rated respirator should be used, and proper fit-testing and training are essential. |
II. Operational Plan: Step-by-Step Handling Procedures
III. Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance. All waste generated from handling this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Unused compound, contaminated weigh boats, gloves, and other disposable materials should be collected in a dedicated, sealed, and chemically-resistant container.[1] Label the container as "Hazardous Waste: Organic Solid" with the full chemical name. |
| Liquid Waste | Solutions containing the compound and contaminated solvents should be collected in a sealed, properly labeled, and chemically-compatible waste container. Do not mix with incompatible waste streams. |
| Contaminated Glassware | Rinse glassware with a suitable solvent in a fume hood. Collect the initial rinsate as hazardous liquid waste. Subsequent cleaning can proceed with standard laboratory detergents. |
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing. If irritation persists, seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[4] If not breathing, give artificial respiration.[4] Seek medical attention if symptoms occur.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.
-
Spills: For minor spills, absorb with an inert material and place in a suitable container for disposal.[3] For major spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.[1]
Storage:
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4] Keep away from oxidizing agents.[2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
